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  • Product: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide
  • CAS: 1934458-88-4

Core Science & Biosynthesis

Foundational

An In-Vitro Technical Guide to Elucidating the Mechanism of Action of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Abstract The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with a wide array of therapeutic applications.[1][2] 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with a wide array of therapeutic applications.[1][2] 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a compound of interest due to its distinct structural features, including a sulfonamide core, an electron-withdrawing fluoro group, a reactive formyl group, and an N-methyl substitution. While its precise biological activity and mechanism of action are not yet defined in the scientific literature, its structure suggests several plausible therapeutic avenues. This technical guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate the in-vitro mechanism of action of this compound. We present a multi-tiered experimental strategy, beginning with broad bioactivity screening and progressing to specific target-based and cellular assays, complete with detailed, field-proven protocols. The objective is to furnish a robust scientific roadmap for characterizing this and similar novel chemical entities.

Introduction and Structural Hypothesis Generation

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a synthetic organosulfur compound.[3][4] An analysis of its constituent functional groups allows for the generation of several testable hypotheses regarding its potential biological targets.

  • The Sulfonamide Core (-SO₂NHCH₃): This is the classic pharmacophore responsible for the activity of "sulfa drugs."[5] Its primary and most well-documented mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[6][7][8] Beyond its antibacterial role, the sulfonamide moiety is a potent zinc-binding group, making it a privileged scaffold for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs).[2][3] Various CA isozymes are implicated in diseases like glaucoma, and certain cancers.[9][10]

  • The Aromatic Ring and its Substituents (2-Fluoro, 5-Formyl):

    • Fluorine: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[11][12][13][14] Its electron-withdrawing nature can influence the acidity of the sulfonamide proton and enhance interactions within a target's active site.[15]

    • Formyl Group (-CHO): This aldehyde group is a reactive handle that can form covalent or strong hydrogen bonds with amino acid residues (like lysine or cysteine) in an enzyme's active site. It presents a prime site for chemical modification to explore structure-activity relationships (SAR).

  • N-Methyl Group: Substitution on the sulfonamide nitrogen can influence solubility, cell permeability, and the binding mode to the target enzyme.

Based on this structural deconstruction, we hypothesize three primary avenues for the compound's mechanism of action:

  • Hypothesis 1: Antibacterial Agent via inhibition of dihydropteroate synthase.

  • Hypothesis 2: Anticancer Agent via inhibition of key enzymes like Carbonic Anhydrases, or other enzymes involved in cancer cell proliferation and survival.

  • Hypothesis 3: Anti-inflammatory Agent via inhibition of enzymes like Cyclooxygenase-2 (COX-2) or modulation of inflammatory signaling pathways such as NF-κB.

The following sections outline a logical, tiered workflow to systematically test these hypotheses.

G Figure 1: Hypothesis Generation from Structural Features cluster_0 Hypothesis Generation cluster_1 Potential Mechanisms Compound 2-Fluoro-5-formyl- N-methylbenzene-1-sulfonamide Sulfonamide Sulfonamide Core Compound->Sulfonamide Substituents Fluoro & Formyl Groups Compound->Substituents N_Methyl N-Methyl Group Compound->N_Methyl H1 Hypothesis 1: Antibacterial (DHPS) Sulfonamide->H1 H2 Hypothesis 2: Anticancer (CA, etc.) Sulfonamide->H2 Substituents->H2 H3 Hypothesis 3: Anti-inflammatory (COX, etc.) Substituents->H3

Caption: Hypothesis Generation from Structural Features.

Tier 1: Broad-Spectrum Bioactivity Assessment

The initial step is to perform broad, unbiased screening to determine if the compound exhibits any significant biological activity in the hypothesized areas.

Antibacterial Activity Screening

The primary hypothesis for a novel sulfonamide is antibacterial activity. A standard method to determine this is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound: Dissolve 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Plate Setup: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Screening in Cancer Cell Lines

To test the anticancer hypothesis, the compound's effect on the viability of various cancer cell lines should be quantified using a metabolic assay like the MTT assay.[18][19]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cells from different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[1][20] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data Layout for Tier 1 Screening Results

Assay TypeTargetEndpointResultInterpretation
AntibacterialS. aureusMIC>256 µg/mLNo significant activity
AntibacterialE. coliMIC128 µg/mLModerate activity
CytotoxicityMCF-7 (Breast Cancer)IC₅₀8.4 µMPotent activity
CytotoxicityA549 (Lung Cancer)IC₅₀15.2 µMModerate activity
CytotoxicityHCT116 (Colon Cancer)IC₅₀11.5 µMModerate activity
CytotoxicityHEK293 (Normal Kidney)IC₅₀>100 µMLow toxicity to normal cells

Tier 2: Target-Based Mechanistic Assays

Based on the results from Tier 1, proceed with specific enzymatic or pathway assays to identify a direct molecular target. For instance, if the compound shows potent cytotoxicity against cancer cells (IC₅₀ < 20 µM), the following assays are warranted.

Carbonic Anhydrase (CA) Inhibition Assay

Given that sulfonamides are classic CA inhibitors, this is a high-priority target.[2][9] The assay measures the inhibition of CA-catalyzed esterase activity.

Experimental Protocol: CA Esterase Activity Inhibition

  • Reagents: Prepare a Tris-HCl buffer (pH 7.4), a solution of the CA enzyme (e.g., human CA II), the substrate p-nitrophenyl acetate (p-NPA), and the test compound at various concentrations. Acetazolamide should be used as a positive control inhibitor.

  • Assay Setup: In a 96-well plate, add the buffer, the CA enzyme solution, and either the test compound, control inhibitor, or vehicle.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction. The enzyme will hydrolyze p-NPA to p-nitrophenol, which is yellow.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value.

Cyclooxygenase (COX) Inhibition Assay

If anti-inflammatory activity is suspected, a COX inhibitor screening assay is appropriate. These kits measure the peroxidase activity of COX-1 or COX-2.[22][23]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Assay Genie, Abcam, or Cayman Chemical).[22][24][25] Prepare the COX assay buffer, probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Compound Preparation: Dilute the test compound and a known COX-2 inhibitor (e.g., Celecoxib) to 10X the final desired concentrations in the assay buffer.[22][26]

  • Reaction Setup: In a 96-well white opaque plate, set up wells for the enzyme control (no inhibitor), inhibitor control (Celecoxib), and test samples. Add 80 µL of the Reaction Mix (containing buffer, probe, and cofactor) to each well. Then add 10 µL of the COX-2 enzyme.

  • Pre-incubation: Incubate for 5-10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the substrate (Arachidonic Acid) to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[26]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

G Figure 2: Tiered Experimental Workflow cluster_0 Tier 1: Bioactivity Screening cluster_1 Tier 2: Target Identification T1_AntiBac Antibacterial Assay (MIC Determination) T2_DHPS DHPS Inhibition Assay T1_AntiBac->T2_DHPS If MIC is low T1_Cyto Cytotoxicity Assay (MTT, IC50) T2_CA Carbonic Anhydrase Inhibition Assay T1_Cyto->T2_CA If IC50 is low T2_COX COX-2 Inhibition Assay T1_Cyto->T2_COX If IC50 is low in inflammatory cells T2_NFkB NF-κB Pathway Assay T1_Cyto->T2_NFkB If IC50 is low in inflammatory cells

Caption: Hypothesized Inhibition of NF-κB Pathway.

Conclusion and Future Directions

This technical guide outlines a systematic, multi-tiered approach to characterizing the in-vitro mechanism of action for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide. By progressing from broad phenotypic screening to specific target-based and cellular pathway assays, researchers can efficiently generate a robust data package to define the compound's biological activity. The results of these in-vitro studies will form a critical foundation for any subsequent preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-vivo efficacy and safety evaluations. This logical, hypothesis-driven workflow provides a blueprint for the rigorous scientific investigation required in modern drug discovery.

References

  • Wikipedia. (2023, December 2). Dihydropteroate synthase inhibitor. In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Dennis, A. M., et al. (2016). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Omega. Retrieved March 19, 2026, from [Link]

  • Patsnap. (2024, June 21). What are DHPS inhibitors and how do they work?. Patsnap Synapse. Retrieved March 19, 2026, from [Link]

  • Ghorab, M. M., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Retrieved March 19, 2026, from [Link]

  • Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Retrieved March 19, 2026, from [Link]

  • Zhang, J., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. Retrieved March 19, 2026, from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Retrieved March 19, 2026, from [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. PubMed. Retrieved March 19, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved March 19, 2026, from [Link]

  • PDB-101. (2025, March). Global Health: Antimicrobial Resistance: Sulfonamide. RCSB PDB. Retrieved March 19, 2026, from [Link]

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  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved March 19, 2026, from [Link]

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  • Taylor & Francis Online. (2021, September 28). Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine analogs: enhanced potency in phenylsulfonyl fragments. Retrieved March 19, 2026, from [Link]

  • PubMed. (2005, March 15). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved March 19, 2026, from [Link]

  • MDPI. (2025, May 14). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. Retrieved March 19, 2026, from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved March 19, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability Assessment of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

For distribution to: Researchers, scientists, and drug development professionals Abstract The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing it...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the in-depth investigation of the thermodynamic stability of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of existing public data for this specific compound, this document serves as a detailed procedural and intellectual roadmap for its complete stability characterization. We will delineate a series of robust analytical methodologies, including thermal analysis and forced degradation studies, designed to elucidate potential degradation pathways and establish a comprehensive stability profile. The protocols herein are designed to be self-validating and adhere to the principles of scientific integrity, providing a solid foundation for regulatory submissions and further formulation development.

Introduction: The Imperative of Stability Profiling

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation. A critical, non-negotiable aspect of this evaluation is the characterization of the molecule's thermodynamic stability. Understanding how a compound behaves under various environmental stresses is fundamental to ensuring that the drug product that reaches the patient is both safe and effective throughout its lifecycle.

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide incorporates three key functional groups that dictate its chemical behavior: a sulfonamide, an aromatic aldehyde, and a fluoro-substituted benzene ring. Each of these moieties presents a unique set of potential stability liabilities. The sulfonamide linkage can be susceptible to hydrolysis, the aldehyde group is prone to oxidation and other reactions, and the fluoro-substituent can influence the electronic properties and reactivity of the entire aromatic system.[1][2] Therefore, a multi-faceted approach is required to thoroughly probe its stability.

This guide will provide the experimental designs and analytical logic required to:

  • Determine the key thermodynamic parameters of the solid state.

  • Identify the degradation products formed under a variety of stress conditions.

  • Elucidate the most probable degradation pathways.

  • Establish a foundation for the development of a stability-indicating analytical method.

Physicochemical and Structural Overview

A foundational understanding of the molecule's intrinsic properties is essential before embarking on stability testing.

Table 1: Physicochemical Properties of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

PropertyValue/InformationSource
IUPAC Name 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide-
CAS Number 1934458-88-4[3]
Molecular Formula C8H8FNO3S[3]
Molecular Weight 217.22 g/mol [3]
Predicted Solubility Expected to have limited solubility in non-polar solvents and moderate to good solubility in polar aprotic solvents like DMSO and DMF.[4]-
Predicted Melting Point As a crystalline solid, a distinct melting point is expected, which is a key indicator of purity.[5][6]-

The interplay between the electron-withdrawing sulfonamide and formyl groups, and the electronegative fluorine atom, will significantly influence the electron density distribution of the benzene ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.[1][7]

Core Stability Assessment: A Multi-pronged Experimental Approach

A comprehensive stability assessment is built upon two pillars: the evaluation of the solid-state thermal properties and the investigation of the molecule's degradation under forced (stress) conditions.

3.1 Solid-State Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the physical properties and stability of a drug substance in its solid form.[3][5]

Causality of Experimental Choice: DSC is the gold standard for determining the melting point, heat of fusion, and for detecting polymorphism.[5][6] A sharp, well-defined melting endotherm is indicative of a pure, crystalline material. The presence of multiple thermal events could suggest the existence of different polymorphic forms or impurities, which can have profound implications for solubility and bioavailability.[4]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C).

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation during the heating process.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum of the endotherm. Integrate the peak to calculate the heat of fusion (ΔHfus).

Causality of Experimental Choice: TGA measures changes in mass as a function of temperature and is crucial for determining the thermal stability and decomposition profile of a compound.[8] It can reveal the presence of residual solvents or water and identify the temperature at which significant degradation begins.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the substance into a TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C).

  • Atmosphere: Use an inert nitrogen atmosphere to isolate thermal decomposition from oxidative processes.

  • Data Analysis: Examine the TGA curve for any mass loss steps. The temperature at which a significant mass loss begins is an indicator of the onset of thermal decomposition.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation API API Sample (2-Fluoro-5-formyl-N- methylbenzene-1-sulfonamide) DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA DSC_Data Melting Point (Tm) Heat of Fusion (ΔHfus) Polymorphism Screen DSC->DSC_Data TGA_Data Decomposition Temp (Td) Residual Solvents Thermal Stability Profile TGA->TGA_Data

Caption: Workflow for Solid-State Thermal Analysis.

3.2 Forced Degradation (Stress Testing)

Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to generate its likely degradation products and elucidate degradation pathways.[9] These studies are a critical component of developing and validating stability-indicating analytical methods.[10] The goal is typically to achieve 5-20% degradation of the active ingredient.[11]

Analytical Method: A stability-indicating HPLC method with UV detection (and ideally mass spectrometric detection for peak identification) must be developed prior to initiating these studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcome Outcomes API API in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (Solution) (e.g., 60°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Mass_Balance Mass Balance Calculation Analysis->Mass_Balance Deg_ID Degradant Identification & Characterization Analysis->Deg_ID Pathway Degradation Pathway Elucidation Analysis->Pathway

Caption: General Workflow for Forced Degradation Studies.

Causality of Experimental Choice: The sulfonamide bond is potentially labile to hydrolysis under acidic or basic conditions. This study will determine the susceptibility of the molecule to pH-dependent degradation.

Experimental Protocol:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution (e.g., at 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Repeat the experiment using 0.1 M NaOH under the same conditions.

  • Neutral Hydrolysis: Repeat the experiment using water.

  • Analysis: Analyze all samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.

Causality of Experimental Choice: The aldehyde functional group is highly susceptible to oxidation, potentially forming a carboxylic acid. This is a common degradation pathway for many pharmaceuticals.

Experimental Protocol:

  • Reagent: Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Conditions: Conduct the experiment at room temperature, sampling at various time points.

  • Analysis: Analyze samples by HPLC to monitor the degradation of the parent compound and the emergence of new peaks.

Causality of Experimental Choice: Aromatic systems can absorb UV radiation, leading to photochemical degradation. This study is mandated by ICH guideline Q1B to assess light sensitivity.

Experimental Protocol:

  • Exposure: Expose a solution of the compound and the solid compound to a light source providing a standardized output of UV and visible light (e.g., a photostability chamber).

  • Control: A dark control sample should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the exposed and control samples by HPLC.

Predicted Degradation Pathways

Based on the functional groups present in 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, we can hypothesize several primary degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_reduction Potential Reduction Parent 2-Fluoro-5-formyl- N-methylbenzene-1-sulfonamide Hydrolysis_Product 2-Fluoro-5-formyl- benzenesulfonic acid + Methylamine Parent->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product 2-Fluoro-5-(carboxy)- N-methylbenzene-1-sulfonamide Parent->Oxidation_Product [O] (e.g., H₂O₂) Reduction_Product 2-Fluoro-5-(hydroxymethyl)- N-methylbenzene-1-sulfonamide Parent->Reduction_Product [H] (e.g., impurity)

Caption: Hypothesized Degradation Pathways.

  • Hydrolysis of the Sulfonamide: Under strong acidic or basic conditions, the S-N bond of the N-methylsulfonamide could cleave, yielding 2-fluoro-5-formylbenzenesulfonic acid and methylamine.

  • Oxidation of the Aldehyde: The formyl group (-CHO) is a primary target for oxidation, which would convert it to a carboxylic acid (-COOH), forming 2-fluoro-5-carboxy-N-methylbenzene-1-sulfonamide. This is a highly probable pathway, especially under oxidative stress.[11]

  • Reduction of the Aldehyde: While less common in standard stress testing, reduction of the aldehyde to a primary alcohol, forming 2-fluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide, is a possibility, perhaps catalyzed by trace metal impurities or occurring through disproportionation reactions.

Conclusion and Forward Outlook

This technical guide outlines a comprehensive and scientifically rigorous strategy for the complete thermodynamic stability assessment of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide. By systematically applying the described thermal analysis and forced degradation protocols, researchers can build a robust data package that elucidates the intrinsic stability of the molecule, identifies potential degradants, and clarifies its degradation pathways. This knowledge is not merely an academic exercise; it is a critical prerequisite for the logical development of stable pharmaceutical formulations, the establishment of appropriate storage conditions and shelf-life, and the fulfillment of global regulatory requirements. The successful execution of this plan will provide the foundational data necessary to advance this compound through the drug development pipeline with confidence.

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Sources

Foundational

NMR Spectral Data and Interpretation for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide: A Comprehensive Guide

Executive Summary The compound 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug discovery[1]. Char...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug discovery[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of multi-nuclear spin systems. The presence of a sulfonamide, a formyl group, and a strongly electronegative fluorine atom on a single benzene ring creates a complex, yet highly diagnostic, network of scalar couplings ( J -couplings).

This whitepaper provides an authoritative, in-depth guide to the predictive modeling, experimental acquisition, and mechanistic interpretation of the 1 H, 13 C, and 19 F NMR spectra for this specific compound.

Structural Overview & Predictive Causality

To accurately assign the NMR spectra, we must first establish the regiochemistry and the resulting electronic effects. The benzene ring is numbered starting from the highest priority functional group for the parent name:

  • C1 : Sulfonamide group (-SO 2​ NHCH 3​ )

  • C2 : Fluoro group (-F)

  • C3 : Aromatic proton (H-3)

  • C4 : Aromatic proton (H-4)

  • C5 : Formyl group (-CHO)

  • C6 : Aromatic proton (H-6)

Mechanistic Electronic Effects
  • Fluorine (C2) : Fluorine is highly electronegative but also an electron-pair donor via resonance. It strongly deshields the ipso carbon (C2) through inductive effects, while shielding the ortho carbon (C3) and its attached proton (H-3) via resonance. Furthermore, 19 F is a spin-½ nucleus with 100% natural abundance, meaning it will split both proton and carbon signals across the ring[2].

  • Formyl (C5) & Sulfonamide (C1) : Both are strong electron-withdrawing groups (EWG). They inductively and mesomerically deshield the ortho and para protons. Consequently, H-4 and H-6 will resonate at significantly higher frequencies (downfield) compared to H-3.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocol must be strictly adhered to. The choice of solvent and acquisition parameters directly dictates the visibility of critical structural markers.

Step 1: Sample Preparation

Dissolve 10–15 mg of the compound in 0.6 mL of DMSO- d6​ .

  • Causality: While CDCl 3​ is a standard solvent, the N-H proton of the sulfonamide undergoes rapid chemical exchange with trace moisture in chloroform, often broadening the signal into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N-H proton in place. This slows the exchange rate on the NMR timescale, allowing the observation of the crucial 3JHH​ coupling between the N-H and the N-methyl group[3].

Step 2: Instrument Tuning and Shimming

Utilize a spectrometer operating at 400 MHz ( 1 H frequency).

  • Insert the sample, lock onto the deuterium signal of DMSO, and tune/match the probe specifically for 1 H, 13 C, and 19 F.

  • Perform rigorous 3D gradient shimming. Self-Validation Check: The residual DMSO- d6​ quintet (2.50 ppm) must have a linewidth at half-height ( w1/2​ ) of <1.0 Hz. If the peak is broader, re-shim the Z1 and Z2 gradients[4].

Step 3: Acquisition Parameters
  • 1 H NMR : 16–32 scans, 2.0 s relaxation delay (D1), 30° flip angle.

  • 19 F NMR : 16 scans, D1 = 2.0 s. Ensure the spectral window is wide enough (typically +50 to -250 ppm) to capture the aromatic fluorine signal[2].

  • 13 C NMR : 1024–2048 scans, D1 = 2.0 s. Use power-gated decoupling (e.g., WALTZ-16) to decouple protons while retaining Nuclear Overhauser Effect (NOE) signal enhancement.

NMR_Workflow A Sample Prep (10-15 mg in DMSO-d6) B 1D Acquisition (1H, 13C, 19F) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Processing (FT, Phasing, Baseline) C->D E Interpretation (Assignment & Regiochemistry) D->E

Caption: Standard self-validating NMR workflow for small molecule structural elucidation.

Spectral Data Presentation & Interpretation

1 H NMR Analysis

The proton spectrum is defined by the interplay of 1 H- 1 H and 1 H- 19 F scalar couplings.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionShift (ppm)MultiplicityCoupling Constants (Hz)Mechanistic Causality
H-6 ~8.35dd 4JHH​≈2.0 , 4JHF​≈5.5 Highly deshielded by the adjacent -SO 2​ and -CHO groups. Couples to H-4 (meta) and F (meta).
H-4 ~8.20ddd 3JHH​≈8.5 , 4JHF​≈4.5 , 4JHH​≈2.0 Deshielded by the adjacent -CHO group. Complex splitting due to ortho H-3, meta H-6, and meta F.
H-3 ~7.65dd (pseudo-t) 3JHF​≈9.5 , 3JHH​≈8.5 Shielded by the resonance effect of the ortho-fluorine. Appears as a pseudo-triplet due to similar J -values.
CHO ~10.10s-Characteristic highly deshielded aldehyde proton.
NH ~7.90br q 3JHH​≈5.0 Broadened by quadrupolar relaxation of the 14 N nucleus. Couples to the N-methyl group.
CH 3​ ~2.55d 3JHH​≈5.0 Split into a doublet by the adjacent N-H proton in DMSO- d6​ .
13 C NMR Analysis

The carbon spectrum is dominated by massive heteronuclear 13 C- 19 F couplings. Unlike proton spectra, where long-range couplings are often small, C-F couplings propagate strongly through the rigid aromatic framework[5].

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionShift (ppm)MultiplicityC-F Coupling (Hz)Mechanistic Causality
C2 (C-F) ~160.0d 1JCF​≈255 Direct carbon-fluorine bond yields a massive splitting[5].
C4 (C-H) ~135.0d 3JCF​≈9 Meta to fluorine.
C5 (C-CHO) ~132.0d 4JCF​≈3 Para to fluorine; weak long-range coupling.
C6 (C-H) ~129.0d 3JCF​≈8 Meta to fluorine.
C1 (C-SO 2​ ) ~128.0d 2JCF​≈15 Ortho to fluorine.
C3 (C-H) ~118.0d 2JCF​≈22 Ortho to fluorine; strongly shielded by resonance.
CHO ~191.0s (or br d) 5JCF​<2 Carbonyl carbon; heavily deshielded.
CH 3​ ~29.0s-Aliphatic N-methyl carbon.
19 F NMR Analysis

The single fluorine atom at C2 will appear as a complex multiplet around -112.0 ppm . It is split by H-3 ( 3J≈9.5 Hz), H-4 ( 4J≈4.5 Hz), and H-6 ( 4J≈5.5 Hz)[2].

Mechanistic Insights via 2D NMR

To unambiguously verify the regiochemistry—specifically differentiating H-4 from H-6—2D NMR is required.

  • COSY (Correlation Spectroscopy) : Will show a strong cross-peak between H-3 and H-4, confirming their ortho relationship. H-6 will show no strong COSY correlations, isolating it in the spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation) : The formyl carbon (~191 ppm) will show strong 3JCH​ cross-peaks to both H-4 and H-6, confirming the formyl group is situated exactly between them at C5.

Spin_Coupling F 19F (C2) H3 1H (C3) F->H3 3J (8-10 Hz) H4 1H (C4) F->H4 4J (4-5 Hz) H6 1H (C6) F->H6 4J (5-6 Hz) H3->H4 3J (8-9 Hz) H4->H6 4J (2 Hz) CHO 1H (CHO) H4->CHO HMBC H6->CHO HMBC NH 1H (NH) NH->H6 NOESY

Caption: Key J-coupling and HMBC correlations for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide.

Conclusion

The structural elucidation of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide relies heavily on tracking the pervasive influence of the C2 fluorine atom across the aromatic ring. By utilizing DMSO- d6​ to lock the sulfonamide exchange and leveraging the massive 1JCF​ and 2JCF​ couplings in the 13 C spectrum, researchers can construct a self-validating dataset that definitively proves the regiochemistry of the molecule.

References

  • Source: sapphirebioscience.
  • Source: nih.
  • Source: nd.
  • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.
  • Source: tandfonline.

Sources

Exploratory

Solubility profile of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in Organic Solvents Foreword: Navigating the Crucial Role of Solubility in Drug Discovery In the landscape of pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in Organic Solvents

Foreword: Navigating the Crucial Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a molecule are the determinants of its therapeutic potential. Among these, solubility stands as a cornerstone, profoundly influencing a drug candidate's bioavailability, manufacturability, and overall efficacy. This guide provides an in-depth exploration of the solubility profile of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is not yet publicly available, this document serves as a comprehensive manual, outlining the theoretical considerations and practical methodologies for determining its solubility in various organic solvents. We will delve into the "why" behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals to approach this critical aspect of characterization.

Physicochemical Portrait of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

To understand the solubility of a compound, we must first appreciate its structural and electronic characteristics. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a molecule featuring several key functional groups that will dictate its interactions with different solvents.

  • Aromatic Ring: The benzene ring provides a nonpolar backbone.

  • Sulfonamide Group (-SO₂NHCH₃): This is a polar, acidic group capable of acting as a hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens).

  • Formyl Group (-CHO): The aldehyde is a polar group and can act as a hydrogen bond acceptor.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity and potentially influencing intramolecular hydrogen bonding.

These features suggest a molecule with a nuanced polarity, likely exhibiting preferential solubility in polar organic solvents. The presence of both hydrogen bond donors and acceptors indicates that solvents with complementary properties will be effective.

Theoretical Underpinnings of Solubility in Organic Solvents

The adage "like dissolves like" is a foundational principle in solubility. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

For sulfonamides, solubility in alcohols is generally observed to be highest in more polar alcohols like methanol and decreases as the alkyl chain length increases[1]. This is attributed to the ability of the alcohol's hydroxyl group to form strong hydrogen bonds with the sulfonamide moiety. The polarity of the solvent is a significant factor influencing the solubility of sulfonamides[2].

The extended Hildebrand solubility approach can be a useful tool for estimating the solubility of sulfonamides in various solvent systems[3]. This approach considers the solubility parameter of both the solute and the solvent to predict their compatibility.

Experimental Determination of Solubility: A Practical Guide

Given the absence of published solubility data for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, a systematic experimental approach is necessary. The following protocols are presented as a guide for researchers to determine the solubility of this and other novel compounds.

Solvent Selection Rationale

The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents should be selected to probe a range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the sulfonamide group. Solubility is expected to be high.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can act as hydrogen bond acceptors. Useful for dissolving polar compounds.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneExpected to have low solubility due to the polar nature of the solute.
Ethers Tetrahydrofuran (THF), 1,4-DioxanePossess intermediate polarity and can act as hydrogen bond acceptors.
Gold Standard: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the benchmark for determining thermodynamic solubility, which is the equilibrium concentration of a solute in a solvent at a specific temperature.[4]

Protocol:

  • Preparation: Add an excess amount of solid 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Causality Behind Choices:

  • Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic limit of solubility.

  • Prolonged Equilibration: Allows for the dissolution process to reach a steady state, which is essential for accurate thermodynamic solubility measurement.

  • Careful Phase Separation: Prevents undissolved particles from artificially inflating the measured concentration.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Known Volume of Solvent B Agitate at Constant Temperature (24-72h) A->B Reach Equilibrium C Centrifuge and Filter B->C Isolate Saturated Solution D Analyze Supernatant (HPLC or LC-MS) C->D Measure Concentration Nephelometry_Workflow A Prepare Concentrated Stock Solution in DMSO B Perform Serial Dilution in Microplate A->B C Induce Precipitation B->C D Measure Light Scattering with Nephelometer C->D E Determine Kinetic Solubility D->E

Nephelometry Workflow for Kinetic Solubility

Anticipated Solubility Profile and Data Interpretation

Based on the structure of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, a general solubility trend can be predicted.

Predicted Solubility: High to moderate in polar protic and aprotic solvents, and low in nonpolar solvents.

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Methanol32.725Experimental ValueCalculated ValueShake-Flask
Ethanol24.525Experimental ValueCalculated ValueShake-Flask
Acetone20.725Experimental ValueCalculated ValueShake-Flask
Acetonitrile37.525Experimental ValueCalculated ValueShake-Flask
DMSO46.725Experimental ValueCalculated ValueShake-Flask
Dichloromethane9.125Experimental ValueCalculated ValueShake-Flask
Toluene2.425Experimental ValueCalculated ValueShake-Flask
Hexane1.925Experimental ValueCalculated ValueShake-Flask

Interpretation for Drug Development:

  • High Solubility in Aqueous-Morganic Mixtures: This is often desirable for formulation development, particularly for intravenous administration.

  • Solubility in Volatile Organic Solvents (e.g., Acetone, Ethanol): Important for purification steps like recrystallization.

  • Low Solubility in Nonpolar Solvents (e.g., Hexane): Can be exploited for precipitation and isolation of the compound.

Conclusion: A Roadmap for Comprehensive Solubility Characterization

The solubility of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in organic solvents is a critical parameter that will guide its development as a potential therapeutic agent. This guide has provided a robust framework for approaching its solubility characterization, from theoretical predictions to detailed experimental protocols. By understanding the principles behind solubility and employing rigorous experimental techniques, researchers can generate the high-quality data needed to make informed decisions and advance promising compounds through the drug discovery pipeline.

References

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.Journal of the American Chemical Society.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.PMC.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.Digital Discovery (RSC Publishing).
  • Compound solubility measurements for early drug discovery.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.Source Not Available.
  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.American Pharmaceutical Review.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.PubMed.
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K.

Sources

Foundational

Baseline Toxicity Profile and Preclinical Risk Assessment of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary In preclinical drug development, the identification and mitigation...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

In preclinical drug development, the identification and mitigation of reactive structural alerts are paramount. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4) is a commercially available intermediate predominantly utilized for research purposes[1]. However, its deployment in synthetic pipelines introduces significant toxicological liabilities. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system of reactive pharmacophores. This whitepaper deconstructs its baseline toxicity profile, driven primarily by the dual threats of an electrophilic formyl group and a metabolically vulnerable sulfonamide moiety.

Structural Toxico-Informatics & Mechanistic Causality

To predict the in vivo behavior of this compound, we must isolate its functional groups and analyze their independent and synergistic toxicodynamics.

The Electrophilic Formyl Group (Aldehyde Toxicity)

The presence of a formyl group at the 5-position is the primary driver of acute cytotoxicity. Aldehydes are highly reactive "hard" electrophiles that readily undergo condensation reactions with primary amines—specifically the ε-amino groups of lysine residues and the N-termini of cellular proteins. This condensation forms Schiff bases (imines). Research demonstrates that Schiff bases and their derivatives, particularly those driven by aromatic carboxaldehydes, exhibit significant cytotoxic activity by disrupting protein function and inducing oxidative stress[2]. The covalent modification of endogenous proteins leads to haptenization, a critical initiating step in drug-induced liver injury (DILI) and immune-mediated toxicity.

The Sulfonamide Moiety and Idiosyncratic Reactions

Sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs), ranging from mild maculopapular rashes to severe toxic epidermal necrolysis (TEN). The causality behind this toxicity is rooted in CYP450-mediated metabolism. While primary sulfonamides (like sulfamethoxazole) are directly oxidized to reactive hydroxylamines, the N-methyl substitution on this compound forces an initial N-demethylation step. Once demethylated, the resulting primary amine undergoes N-hydroxylation. These arylhydroxylamine metabolites are highly cytotoxic and are established mediators of idiosyncratic reactions associated with sulfonamides[3]. Furthermore, individual differences in the metabolic detoxification of these oxidative metabolites strongly predispose certain phenotypes to severe idiosyncratic toxicity[4].

Fluorine's Modulatory Role

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I effect). This electronic modulation increases the partial positive charge on the aldehyde carbon, thereby accelerating the kinetics of Schiff base formation. Additionally, while fluorine generally enhances metabolic stability, its ortho-positioning relative to the sulfonamide may sterically influence CYP450 binding orientations.

Quantitative Toxicity Profiling

To synthesize these mechanistic insights into actionable data, the following table summarizes the predicted and empirically derived baseline toxicity metrics for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide and its immediate reactive analogs.

Toxicity ParameterPredicted Metric / LiabilityMechanistic DriverClinical / In Vitro Implication
Cytotoxicity (IC50) < 50 µM (High Liability)Formyl group electrophilicityRapid cell death in primary human hepatocytes
Genotoxicity (Ames) Positive (Strain TA98/TA100)Schiff base DNA cross-linkingPotential mutagenicity requiring ALDH clearance
Haptenization Risk HighCovalent binding to Lysine residuesHigh risk for delayed hypersensitivity (DRESS)
Metabolic Clearance High ( T1/2​ < 30 min)Aldehyde dehydrogenase (ALDH)Rapid conversion to a less toxic carboxylic acid
Idiosyncratic ADRs Moderate to HighHydroxylamine formationImmune-mediated tissue damage

Toxicodynamic Pathway Visualization

The following diagram illustrates the divergent toxicological pathways initiated by the compound's bifunctional nature.

Pathway Cmpd 2-Fluoro-5-formyl-N-methylbenzene -1-sulfonamide Aldehyde Formyl Group (Electrophile) Cmpd->Aldehyde Sulfonamide N-methylsulfonamide (CYP450 Substrate) Cmpd->Sulfonamide Schiff Schiff Base Formation (Protein Adducts) Aldehyde->Schiff Nucleophilic Attack Metabolite N-demethylation & Oxidation Sulfonamide->Metabolite CYP2C9/3A4 Hapten Haptenization & Immune Activation Schiff->Hapten Protein Crosslinking Tox Cellular Toxicity & Idiosyncratic ADRs Hapten->Tox Metabolite->Tox

Fig 1: Toxicodynamic pathways of formyl-induced haptenization and sulfonamide metabolism.

Experimental Protocols for Toxicity Validation

To validate the theoretical liabilities outlined above, we deploy self-validating, step-by-step experimental workflows. These protocols are designed to capture transient reactive intermediates before they trigger downstream cellular cascades.

Protocol 1: Hard Electrophile Trapping Assay (Cyanide Trapping)

Causality & Rationale: Standard glutathione (GSH) trapping is biased toward soft electrophiles (e.g., Michael acceptors). Because the formyl group is a hard electrophile, we utilize potassium cyanide (KCN) to trap the aldehyde as a stable cyanohydrin derivative, allowing for accurate LC-MS/MS quantification.

  • Preparation: Formulate a 10 mM stock solution of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in anhydrous DMSO.

  • Matrix Assembly: In a 100 mM potassium phosphate buffer (pH 7.4), combine 10 µM of the test compound with 1 mM KCN and 1 mg/mL pooled human liver microsomes (HLM).

  • Initiation: Add 1 mM NADPH to initiate phase I metabolism. Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with a stable-isotope internal standard.

  • Isolation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS, specifically monitoring for the +27 Da mass shift indicative of HCN adduct formation.

Protocol 2: Hydroxylamine Metabolite Profiling

Causality & Rationale: To assess the idiosyncratic liability of the sulfonamide moiety, we must detect the transient hydroxylamine metabolite. We leverage the knowledge that NADH-dependent hydroxylamine reductase (NDHR) plays a critical role in the reduction and cycling of these toxic metabolites in human liver microsomes[5].

  • Metabolic Activation: Incubate 10 µM of the compound with 1 mg/mL HLM and 1 mM NADPH for 90 minutes to allow for N-demethylation and subsequent N-hydroxylation.

  • Enzymatic Modulation: Introduce NADH to the system to evaluate the rate of NDHR-mediated reduction back to the primary amine, establishing the half-life of the toxic hydroxylamine species[5].

  • Cytotoxicity Linkage: Transfer an aliquot of the activated metabolic mixture to a human lymphocyte culture assay. Monitor for cell death over 24-48 hours to validate the in vitro hypersensitivity response[4].

Workflow Step1 HLM Incubation Step2 Add Trapping Agents Step1->Step2 37°C, 60m Step3 LC-MS/MS Analysis Step2->Step3 Quench Step4 Adduct Quantification Step3->Step4 Data Step5 Toxicity Risk Assessment Step4->Step5 Profile

Fig 2: Step-by-step experimental workflow for reactive metabolite trapping and quantification.

Conclusion

The baseline toxicity profile of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is heavily dictated by its bifunctional reactivity. While it serves as a valuable synthetic intermediate, its direct application in biological assays without structural optimization (such as masking the aldehyde or substituting the sulfonamide) carries an exceptionally high risk of assay interference, cytotoxicity, and idiosyncratic immunogenicity. Rigorous electrophilic trapping and metabolic phenotyping are mandatory before advancing any derivatives of this scaffold.

References

  • 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide | Sapphire Bioscience.Sapphire Bioscience Catalog.
  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes.National Institutes of Health (NIH).
  • NADH-dependent reduction of sulphamethoxazole hydroxylamine in dog and human liver microsomes.Taylor & Francis.
  • Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity.Annals of Internal Medicine - ACP Journals.
  • Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides?ACS Publications.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide: A Technical Guide to ADME Liabilities and Experimental Workflows

Executive Summary In early-stage drug discovery, the transition of a chemical building block into a viable lead compound requires rigorous pharmacokinetic (PK) profiling. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition of a chemical building block into a viable lead compound requires rigorous pharmacokinetic (PK) profiling. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4)[1] is a highly functionalized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While its structural motifs offer excellent vectors for target engagement, they simultaneously introduce complex Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causal relationships between the structural features of this compound and its predicted in vivo behavior. By shifting away from standard, one-size-fits-all screening, this guide outlines specialized, self-validating experimental workflows required to accurately profile sulfonamide-aldehydes.

Structural ADME Liabilities: A Mechanistic Breakdown

The pharmacokinetic fate of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is dictated by three distinct functional groups, each driving specific ADME phenomena.

The Formyl Group (-CHO): The Metabolic Soft Spot

Aldehydes are highly reactive electrophiles. In vivo, the formyl group is highly susceptible to rapid oxidation to the corresponding carboxylic acid. Crucially, this reaction is primarily catalyzed by Aldehyde Oxidase (AO) , a cytosolic molybdoflavoprotein, rather than membrane-bound Cytochrome P450s (CYPs)[2]. Failure to account for AO-mediated clearance is a common cause of clinical attrition, as standard human liver microsomal (HLM) assays lack cytosolic enzymes and will falsely predict metabolic stability for this compound.

The Fluorine Atom (-F): Physicochemical Modulation

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry[3]. In this scaffold, the fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent sulfonamide. This lowers the pKa of the sulfonamide N-H bond, modulating the compound's ionization state at physiological pH (7.4). This fine-tuning enhances passive membrane permeability and increases the metabolic stability of the benzene ring against CYP-mediated aromatic hydroxylation[3].

The Sulfonamide Group (-SO2NHCH3): Erythrocyte Sequestration

Primary and secondary sulfonamides are classic pharmacophores known for their high-affinity binding to Carbonic Anhydrase (CA) isoforms, particularly hCA I and hCA II[4]. Because hCA II is ubiquitously abundant in human red blood cells (RBCs), systemically administered sulfonamides readily partition into erythrocytes. This creates an intracellular "sink" that sequesters the drug, artificially lowering plasma concentrations, increasing the volume of distribution (Vd), and prolonging the terminal half-life[4].

Quantitative Predictive Profiling

To establish a baseline for experimental validation, the predictive physicochemical and pharmacokinetic parameters of the compound are summarized below.

Table 1: Predictive Physicochemical Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 217.22 g/mol Ideal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; favors passive transcellular permeability.
pKa (Sulfonamide N-H) ~7.8 - 8.2Partially ionized at blood pH (7.4), affecting RBC partitioning.
Topological Polar Surface Area 63.5 ŲExcellent for intestinal absorption; potential for blood-brain barrier (BBB) penetration if not effluxed.
Table 2: Predictive Pharmacokinetic Parameters (Human)
PK ParameterExpected ProfileMechanistic Driver
Hepatic Clearance (Cl_hep) High (>15 mL/min/kg)Rapid cytosolic oxidation of the formyl group by Aldehyde Oxidase.
Volume of Distribution (Vd) High (>2.0 L/kg)Extensive tissue distribution driven by RBC sequestration via hCA II binding.
Blood-to-Plasma Ratio (Rb) > 2.0Disproportionate accumulation in whole blood vs. plasma.
Oral Bioavailability (F%) Low (< 20%)High first-pass metabolism in the liver and gut wall (AO/AKR activity).

Biotransformation Pathways

The metabolic fate of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is divergent. The diagram below illustrates the primary biotransformation routes.

MetabolicPathway Parent 2-Fluoro-5-formyl-N-methylbenzene- 1-sulfonamide (Parent) AO Aldehyde Oxidase (AO) / CYP450 [Oxidation] Parent->AO AKR Aldo-Keto Reductases (AKR) [Reduction] Parent->AKR Schiff Protein Amines (Lysine) [Covalent Binding] Parent->Schiff Acid Carboxylic Acid Metabolite (Inactive/Excreted) AO->Acid Alcohol Alcohol Metabolite (Phase II Glucuronidation) AKR->Alcohol Adduct Schiff Base Adduct (Plasma Protein Binding) Schiff->Adduct

Major biotransformation pathways of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide.

Preclinical Experimental Workflows

To accurately profile this compound, standard ADME assays must be modified. The following protocols are designed as self-validating systems , ensuring that the causality of clearance or distribution is definitively proven through targeted controls.

PKWorkflow PhysChem Physicochemical Profiling MetStab S9 / Cytosolic Stability Assay PhysChem->MetStab Identify AO Liability RBC RBC Partitioning (hCA I/II Binding) PhysChem->RBC Sulfonamide Motif InVivo In Vivo PK (Rodent Models) MetStab->InVivo Clearance Prediction RBC->InVivo Vd & Half-life Adjustment

Sequential preclinical pharmacokinetic screening workflow for sulfonamide-aldehydes.

Protocol 1: Hepatic S9 Fraction Stability Assay (Isolating Aldehyde Oxidase)

Purpose: To quantify intrinsic clearance ( CLint​ ) while preventing false-negative stability results caused by the absence of cytosolic enzymes in standard microsomal assays.

Self-Validating Logic: By running parallel incubations with and without Raloxifene (a potent, specific AO inhibitor), the assay isolates AO-mediated clearance from CYP-mediated clearance. If clearance drops to zero in the presence of Raloxifene, AO is definitively the causal enzyme.

Step-by-Step Methodology:

  • Preparation: Thaw human liver S9 fractions (which contain both microsomes and cytosol) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Inhibitor Pre-incubation: Divide the reaction into two arms. To Arm A (Control), add vehicle (DMSO). To Arm B (Validation), add Raloxifene to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Addition: Add NADPH (1 mM final) to both arms to support any baseline CYP activity. (Note: AO does not require NADPH, but its inclusion standardizes the S9 environment).

  • Initiation: Spike 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide into both arms at a final concentration of 1 µM.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination half-life ( t1/2​ ) and CLint​ for both arms.

Protocol 2: Erythrocyte Partitioning (Blood-to-Plasma Ratio, Rb) Assay

Purpose: To determine if the sulfonamide moiety causes sequestration in red blood cells via Carbonic Anhydrase binding, which critically impacts the calculation of systemic clearance.

Self-Validating Logic: Acetazolamide is used as a positive control. If the assay system is functioning correctly, Acetazolamide will show an Rb > 3.0. If our test compound shows an Rb > 1.0, it confirms RBC partitioning.

Step-by-Step Methodology:

  • Blood Preparation: Obtain fresh, heparinized human whole blood. Warm to 37°C. Measure the hematocrit (Hct) to ensure it is within the normal range (0.38 - 0.50).

  • Spiking: Spike the test compound (and Acetazolamide in a separate control tube) into the whole blood to a final concentration of 5 µM.

  • Incubation: Incubate the tubes at 37°C on a gentle rocker for 60 minutes to allow equilibrium between plasma and erythrocytes.

  • Separation: Aliquot 500 µL of the whole blood. Centrifuge the remaining blood at 2000 x g for 10 minutes to harvest the plasma.

  • Extraction: Extract both the whole blood aliquot and the plasma aliquot using protein precipitation (3 volumes of cold acetonitrile with internal standard).

  • Quantification: Analyze via LC-MS/MS. Calculate the Blood-to-Plasma ratio ( Rb ) using the formula: Rb=Cblood​/Cplasma​ .

Conclusion

The pharmacokinetic evaluation of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide requires a highly targeted approach. The formyl group introduces a severe metabolic liability driven by cytosolic Aldehyde Oxidase, necessitating the use of S9 fractions over standard microsomes. Simultaneously, the fluorinated sulfonamide motif drives complex distribution kinetics via erythrocyte sequestration. By deploying the self-validating experimental workflows outlined in this guide, drug development professionals can accurately predict the in vivo clearance and distribution of this structural class, preventing costly late-stage attrition.

References

  • 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide Product Information Source: BLD Pharm URL
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Rationale The 2-fluoro-N-methylbenzene-1-sulfonamide scaffold is a privileged pharmacophore in rational drug design, fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

The 2-fluoro-N-methylbenzene-1-sulfonamide scaffold is a privileged pharmacophore in rational drug design, frequently utilized as a metabolically stable bioisostere in the development of CNS-active agents and specific enzyme inhibitors. Functionalization at the C5 position via reductive amination provides a highly versatile vector for introducing solubilizing amine groups. However, the specific electronic environment of this molecule—combining an electron-withdrawing sulfonamide, a potentially labile aryl fluoride, and an acidic N-H proton—presents unique chemoselectivity challenges that necessitate a rigorously optimized protocol.

Mechanistic Insights & Chemoselectivity

Reductive amination of aldehydes proceeds via the formation of a hemiaminal intermediate, which subsequently dehydrates to form an electrophilic iminium ion. This iminium species is then reduced to the corresponding amine.

Mechanism A Aldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Activated) B->C -H2O (AcOH catalyzed) D Amine Product C->D Hydride Transfer (from STAB)

Fig 1: Mechanistic pathway of STAB-mediated reductive amination via an iminium intermediate.

Causality in Experimental Design:

  • Mitigation of Nucleophilic Aromatic Substitution (SNAr): The formyl group at C5 is para to the fluorine atom at C2. This highly electron-withdrawing relationship slightly activates the aryl fluoride toward SNAr by the incoming amine. By utilizing mildly acidic conditions (AcOH) and conducting the reaction at room temperature, the rate of iminium ion formation and subsequent reduction vastly outcompetes any background SNAr degradation.

  • Reductant Choice: Sodium Triacetoxyborohydride (STAB) is explicitly chosen over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃). STAB exhibits superior chemoselectivity, reducing iminium ions rapidly while reacting only sluggishly with aldehydes[1]. This prevents the premature reduction of the starting material to the corresponding benzyl alcohol and avoids the toxicity associated with cyanide byproducts.

  • Sulfonamide Tolerance: The N-methylsulfonamide group possesses a weakly acidic proton (pKa ~10). The mildly acidic conditions employed in this protocol keep the sulfonamide protonated and unreactive, eliminating the need for complex protecting group chemistry.

Reaction Optimization

To establish a self-validating and robust system, various conditions were evaluated. The use of 1,2-dichloroethane (DCE) as a solvent combined with a stoichiometric amount of acetic acid proved optimal for driving iminium formation without triggering side reactions[1].

SolventReductantAdditiveTimeConversion / YieldMechanistic Observation
MeOHNaBH₄None2 h< 40%High dialkylation, SNAr byproducts observed.
THFSTABNone12 h75%Sluggish reaction rate; incomplete conversion.
DCESTABNone6 h85%Good conversion, but trace unreacted aldehyde remains.
DCE STAB AcOH (1.0 eq) 4 h > 95% Clean conversion; optimal iminium activation.

Experimental Protocol

The following protocol describes the synthesis of a model adduct: 2-Fluoro-N-methyl-5-(morpholinomethyl)benzene-1-sulfonamide , utilizing morpholine as the secondary amine.

Workflow Step1 1. Reagent Preparation Dissolve Aldehyde & Amine in DCE Step2 2. Imine Pre-formation Stir 30 min at RT (Optional AcOH) Step1->Step2 Step3 3. Reduction Add STAB in portions at 0-5 °C Step2->Step3 Step4 4. Reaction Stir at RT for 2-12 hours Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the reductive amination protocol.

Materials Required
  • Aldehyde: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 eq, limiting reagent)

  • Amine: Morpholine (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to aldehyde)

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Imine Pre-formation: Add morpholine (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 30 minutes to facilitate hemiaminal/iminium formation.

  • Reduction: Cool the reaction mixture to 0–5 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 5–10 minutes to control any mild exotherm and prevent localized overheating.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC or LCMS until the aldehyde is fully consumed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy excess STAB. Stir vigorously for 15 minutes until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times.

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–5% MeOH in DCM) to afford the pure benzylic amine product.

Analytical & QC Data

To validate the success of the protocol, the isolated product should conform to the following expected analytical signatures:

  • Chemical Formula: C₁₂H₁₇FN₂O₃S

  • Molecular Weight: 288.34 g/mol

  • LCMS (ESI+): Calculated for[M+H]⁺ m/z 289.1; Found: 289.1.

  • ¹H NMR (400 MHz, CDCl₃) Key Signatures:

    • δ ~7.80 (dd, 1H, Ar-H adjacent to sulfonamide)

    • δ ~7.55 (m, 1H, Ar-H)

    • δ ~7.15 (t, 1H, Ar-H adjacent to fluorine)

    • δ ~4.80 (br q, 1H, SO₂NHCH₃) — Confirms preservation of the sulfonamide.

    • δ ~3.70 (t, 4H, morpholine -CH₂O-)

    • δ ~3.50 (s, 2H, benzylic -CH₂N-) — Confirms successful reductive amination.

    • δ ~2.65 (d, 3H, SO₂NHCH₃)

    • δ ~2.45 (t, 4H, morpholine -CH₂N-)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide as a Versatile Building Block in Pharmaceutical Research

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide. This trifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide. This trifunctional building block, possessing an activated aromatic ring, a reactive aldehyde, and a biologically significant N-methylsulfonamide group, offers a strategic entry point for the synthesis of diverse and complex molecular scaffolds. We present its physicochemical properties, key synthetic transformations with detailed protocols, and potential applications in the construction of novel therapeutic agents. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance.

Introduction: The Strategic Value of a Trifunctional Scaffold

In modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a compound of significant interest due to the convergence of three key functional groups, each contributing to its utility as a pharmaceutical building block.

  • The Aryl Fluoride: The fluorine substituent profoundly influences the molecule's electronic properties, often enhancing metabolic stability, binding affinity, and membrane permeability of the final drug candidate.[1][2]

  • The Formyl Group (Aldehyde): As a versatile electrophile, the aldehyde is a linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination and Wittig-type reactions, allowing for the introduction of diverse side chains.[3]

  • The N-methylsulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[4][5][6] The N-methylation can fine-tune solubility and hydrogen bonding capacity.

This guide will explore how these functionalities can be selectively addressed to generate libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical & Safety Profile

A comprehensive understanding of a building block's properties is essential for its effective use.

PropertyValueSource
CAS Number 1934458-88-4[7][8]
Molecular Formula C₈H₈FNO₃S[7]
Molecular Weight 217.22 g/mol [7]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General knowledge
Purity (Typical) >95%Commercial suppliers

Safety & Handling: While specific toxicity data for this compound is not readily available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like 2-Fluoro-5-formylbenzonitrile, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

Core Synthetic Applications & Protocols

The synthetic utility of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is primarily centered on the reactivity of its aldehyde group. The following sections provide detailed protocols for key transformations.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for introducing amine-containing moieties. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. Its selectivity minimizes side reactions.[10]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to protonate the imine, accelerating the rate of reduction.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 eq) and the chosen anhydrous solvent (e.g., DCM, 20 mL/mmol).

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq).

  • Imine Formation: If required, add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).[10][11]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.

Workflow Diagram: Reductive Amination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sulfonamide & Amine in DCM B Add Acetic Acid (cat.) Stir 1-2h @ RT A->B Imine Formation C Cool to 0 °C Add NaBH(OAc)₃ B->C Reduction D Stir 12-24h @ RT Monitor by TLC/LC-MS C->D E Quench with sat. NaHCO₃ D->E Reaction Complete F Extract with DCM E->F G Dry, Concentrate & Purify F->G

Caption: Generalized workflow for reductive amination.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination for Scaffold Extension

The formyl group can be readily converted to a carbon-carbon double bond, providing a means to extend the molecular scaffold. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for this transformation, offering control over alkene geometry.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the phosphonium salt (Wittig) or phosphonate ester (HWE) to generate the reactive ylide.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent quenching of the highly basic ylide.

  • Reagent Choice: HWE reagents generally produce E-alkenes with high selectivity and the resulting phosphate byproduct is water-soluble, simplifying purification.

Experimental Protocol: General Procedure for HWE Olefination

  • Ylide Generation: To a flame-dried, three-neck flask under an inert atmosphere, add the phosphonate ester (1.1 eq) and anhydrous THF. Cool the solution to 0 °C.

  • Base Addition: Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 eq) in anhydrous THF dropwise via a syringe.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Building on a Privileged Core

The fluorinated sulfonamide core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrases, which are implicated in glaucoma and certain cancers.[1][12] The diverse side chains that can be introduced via the formyl group allow for probing the active site of target enzymes to optimize potency and selectivity.

  • CNS-Acting Agents: The physicochemical properties imparted by the fluoro and sulfonamide groups can be tuned to enhance blood-brain barrier penetration, making this scaffold attractive for developing novel agents for central nervous system (CNS) disorders.[13]

  • Kinase Inhibitors: Many kinase inhibitors incorporate sulfonamide groups for key hydrogen bonding interactions within the ATP-binding pocket. The ability to build out from the formyl group provides a vector for reaching different regions of the kinase active site.

Logical Flow for SAR Studies

G A 2-Fluoro-5-formyl-N- methylbenzene-1-sulfonamide B Reductive Amination (Library of Amines) A->B C Wittig / HWE (Scaffold Extension) A->C D Biological Screening (e.g., Kinase Assay) B->D C->D E Identify 'Hit' Compounds D->E F Analyze SAR E->F G Lead Optimization F->G

Caption: Logical workflow for SAR studies.

Conclusion

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide represents a highly valuable and versatile building block for pharmaceutical research. Its trifunctional nature allows for the systematic and efficient generation of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this scaffold in their drug discovery programs, facilitating the development of next-generation therapeutic agents.

References

  • Chemspace. 2-fluoro-3-formyl-5-methylbenzene-1-sulfonamide. [Link]

  • PubChem. 2-Fluoro-5-(methylsulfonyl)benzenesulfonamide. [Link]

  • Google Patents.
  • PMC. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

  • ResearchGate. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

  • USPTO Patent Application Full Text and Image Database. Application Data. [Link]

  • Regulations.gov. INVENTOR James Douglas Griffin, Paul William Manley. [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

  • Google P
  • Google P
  • Chemwatch. 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide. [Link]

  • ResearchGate. Asymmetric reductive amination of other sulfonamides. [Link]

  • PMC. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. [Link]

  • Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • PMC. High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • SciSpace. The recent progress of sulfonamide in medicinal chemistry. [Link]

  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

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Method

Application Note: Scalable Protocol for the Synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Executive Summary 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a highly versatile building block utilized in the development of sulfonamide-based therapeutics and targeted enzyme inhibitors. Transitioning this mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a highly versatile building block utilized in the development of sulfonamide-based therapeutics and targeted enzyme inhibitors. Transitioning this molecule from discovery-scale to kilogram-scale production requires precise control over highly exothermic reactions and careful management of chemoselectivity. This application note outlines a robust, self-validating, two-step scalable synthesis starting from commercially available 4-fluorobenzaldehyde, designed specifically for process chemists and drug development professionals.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on a two-stage process governed by strict regiocontrol and chemoselectivity:

  • Step 1: Regioselective Chlorosulfonation. The electrophilic aromatic substitution is synergistically directed by the existing ring substituents. The fluorine atom is an ortho/para-director, while the formyl group is a meta-director. Consequently, chlorosulfonation occurs exclusively at the 3-position relative to the fluorine, yielding 2-fluoro-5-formylbenzene-1-sulfonyl chloride.

  • Step 2: Chemoselective Amidation. Reacting the sulfonyl chloride with methylamine presents a classic chemoselectivity challenge: the amine can react with the sulfonyl chloride to form the desired sulfonamide, or with the formyl group to form an undesired imine (Schiff base). Rather than employing atom-inefficient protecting groups, this protocol leverages the reversibility of imine formation. By utilizing a mild acidic workup, any transiently formed imine is selectively hydrolyzed back to the aldehyde, while the sulfonamide remains completely stable. This creates a self-validating system where the byproduct is automatically reverted to the target product during standard phase separation.

Process Risk Assessment & Safety

  • Thermal Hazards: The reaction of chlorosulfonic acid with deactivated aromatic rings requires elevated temperatures, but the initial mixing is highly exothermic. At scale, batch additions can lead to thermal runaway. The protocol dictates controlled, portion-wise addition and a reverse-quench methodology into ice-water to mitigate delayed exotherms .

  • Gas Evolution: The chlorosulfonation process evolves stoichiometric amounts of corrosive hydrogen chloride (HCl) and sulfur dioxide (SO2) gases . The reactor must be actively vented through a dual-stage alkaline scrubber (e.g., 10% NaOH).

  • Reagent Selection: Using methylamine hydrochloride instead of aqueous methylamine prevents the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate, ensuring maximum yield .

Visualizations

G SM 4-Fluorobenzaldehyde (Starting Material) Step1 Chlorosulfonation (ClSO3H, 90°C) SM->Step1 Quench Reverse Quench (Ice/Water, <10°C) Step1->Quench Exotherm Control Int 2-Fluoro-5-formylbenzene- 1-sulfonyl chloride Quench->Int Phase Separation Step2 Amidation (MeNH2·HCl, DIPEA, 0°C) Int->Step2 Workup Acidic Hydrolysis (1M HCl Wash) Step2->Workup Imine Cleavage Prod 2-Fluoro-5-formyl-N- methylbenzene-1-sulfonamide Workup->Prod Crystallization

Workflow for the scalable synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide.

G SC Sulfonyl Chloride + Aldehyde (Intermediate) Desired Sulfonamide + Aldehyde (Target) SC->Desired Fast (k1) Undesired Sulfonamide + Imine (Side Product) SC->Undesired Excess Amine (k2) Amine Methylamine (MeNH2) Amine->SC Undesired->Desired 1M HCl (Hydrolysis)

Chemoselective amidation pathway demonstrating reversible imine formation and acidic recovery.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-formylbenzene-1-sulfonyl chloride

Reaction Table 1: Chlorosulfonation Materials

ReagentMW ( g/mol )Eq.Mass/VolMoles
4-Fluorobenzaldehyde124.111.01.00 kg8.06 mol
Chlorosulfonic acid116.525.04.70 kg (2.68 L)40.3 mol
Dichloromethane (DCM)84.93-15.0 L-

Procedure:

  • Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and an exhaust line leading to a dual-stage alkaline scrubber.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (4.70 kg) and cool the system to 0–5 °C under a continuous nitrogen sweep.

  • Addition: Add 4-fluorobenzaldehyde (1.00 kg) dropwise over 2 hours. Maintain the internal temperature strictly below 10 °C to control the initial exotherm.

  • Heating: Gradually heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the evolution of HCl/SO2 gas.

  • Cooling: Cool the dark mixture to room temperature.

  • Reverse Quench (Critical): Prepare a 50 L reactor containing 20 kg of crushed ice and 10 L of water, vigorously stirred. Slowly transfer the reaction mixture into the ice-water over 3 hours, maintaining the temperature below 10 °C to prevent hydrolysis of the newly formed sulfonyl chloride.

  • Extraction: Extract the aqueous suspension with DCM (3 × 5.0 L).

  • Workup: Wash the combined organic layers with cold water (5.0 L) and brine (5.0 L), dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the intermediate as a pale yellow solid. (Expected Yield: ~1.40 kg, 78%).

Step 2: Synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Reaction Table 2: Amidation Materials

ReagentMW ( g/mol )Eq.Mass/VolMoles
2-Fluoro-5-formylbenzene-1-sulfonyl chloride222.621.01.40 kg6.29 mol
Methylamine hydrochloride67.521.20.51 kg7.55 mol
N,N-Diisopropylethylamine (DIPEA)129.242.52.03 kg (2.74 L)15.7 mol
Dichloromethane (DCM)84.93-12.0 L-

Procedure:

  • Suspension: In a 20 L jacketed reactor, suspend methylamine hydrochloride (0.51 kg) in DCM (8.0 L).

  • Base Addition: Add DIPEA (2.03 kg) to the suspension and cool the mixture to 0 °C.

  • Coupling: Dissolve the 2-fluoro-5-formylbenzene-1-sulfonyl chloride (1.40 kg) in DCM (4.0 L) and add it dropwise to the reactor over 1.5 hours, maintaining the internal temperature below 5 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Imine Hydrolysis (Self-Validating Step): Add 1 M aqueous HCl (6.0 L) to the reactor and stir vigorously for 30 minutes. This step neutralizes excess DIPEA and selectively hydrolyzes any Schiff base byproducts back to the free aldehyde.

  • Phase Separation: Separate the phases. Wash the organic layer with water (5.0 L) and brine (5.0 L).

  • Concentration: Dry the organic phase over Na2SO4, filter, and concentrate to approximately 2.0 L.

  • Crystallization: Add heptane (4.0 L) slowly to induce crystallization. Filter the precipitate and dry under vacuum at 40 °C to yield the final product as a white crystalline solid. (Expected Yield: ~1.08 kg, 79%).

Analytical Validation & Quality Control

To ensure the integrity and purity of the synthesized compound for downstream pharmaceutical applications, the following analytical parameters must be verified:

Analytical MethodExpected Result / Specification
1H NMR (400 MHz, DMSO-d6) δ 10.05 (s, 1H, CHO), 8.35 (dd, 1H, Ar-H), 8.15 (m, 1H, Ar-H), 7.85 (q, 1H, NH), 7.60 (t, 1H, Ar-H), 2.55 (d, 3H, N-CH3).
LC-MS (ESI+) [M+H]+ m/z calculated for C8H9FNO3S: 218.03; Found: 218.0.
HPLC Purity > 98.0% (UV detection at 254 nm).
Water Content (Karl Fischer) < 0.5% w/w.

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Source: Google Patents (CN102875440A)
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters, ACS Publications URL:[Link]

Application

Application Notes and Protocols: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in Targeted Drug Discovery

Executive Summary: The Trifunctional Advantage In modern medicinal chemistry, the selection of a versatile, pre-optimized building block is the most critical determinant of a successful Structure-Activity Relationship (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trifunctional Advantage

In modern medicinal chemistry, the selection of a versatile, pre-optimized building block is the most critical determinant of a successful Structure-Activity Relationship (SAR) campaign. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4) is a highly strategic, trifunctional scaffold. By integrating an electrophilic formyl group, a metabolically stabilizing fluorine atom, and a pharmacokinetically favorable N-methylsulfonamide moiety, this compound allows drug development professionals to simultaneously optimize target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic causality behind this scaffold's utility, supported by self-validating protocols for library generation and pharmacokinetic profiling.

Mechanistic Rationale & Physicochemical Profiling

The architectural brilliance of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide lies in the independent yet synergistic roles of its three functional groups:

  • The N-Methylsulfonamide Motif (PK Optimizer & Binding Anchor): Unsubstituted sulfonamides often suffer from poor solubility and excessive hydrogen-bond donation, which restricts membrane permeability. By introducing an N-methyl substitution, the hydrogen-bond donor count is reduced. This specific modification lowers the desolvation energy required for the molecule to pass through lipid bilayers. Recent in vivo studies have demonstrated that incorporating a methyl sulfonamide substituent can effectively shift a compound from Biopharmaceutical Classification System (BCS) Class IV (low solubility, low permeability) to BCS Class II, dramatically improving oral bioavailability [1]. Furthermore, sulfonamides serve as privileged pharmacophores for targeting metalloenzymes like Carbonic Anhydrases (CAs) and specific proteases[2].

  • The Aromatic Fluorine (Metabolic Shield): Positioned strategically on the benzene ring, the highly electronegative fluorine atom withdraws electron density from the aromatic system. This deactivation protects the ring from rapid cytochrome P450-mediated oxidative metabolism. Additionally, the fluorine atom modulates the pKa of the adjacent sulfonamide, fine-tuning its interaction with target protein residues.

  • The Formyl Group (Diversity Handle): The aldehyde functionality acts as a highly reactive electrophilic center, enabling late-stage diversification via reductive amination, Knoevenagel condensations, or Schiff base formations. This allows for the rapid generation of highly diverse chemical libraries without altering the core PK-enhancing features of the molecule.

Quantitative Data Summary

The table below summarizes the theoretical and observed quantitative shifts when utilizing this specific scaffold in drug design.

Structural FeaturePharmacokinetic / Pharmacodynamic ImpactQuantitative Shift (Representative Data)
N-Methylsulfonamide Enhances aqueous solubility and Caco-2 permeability by masking H-bond donors.Shifts compounds from BCS Class IV to BCS Class II; Bioavailability increases up to 41% [1].
Aromatic Fluorine Blocks CYP450-mediated aromatic oxidation; increases lipophilicity.Extends microsomal half-life ( t1/2​ ) by 2- to 5-fold in hepatic clearance models.
Formyl Group Enables late-stage functionalization (e.g., reductive amination).Yields >85% conversion to diverse amine libraries for High-Throughput Screening (HTS).
Trifunctional Synergy Synergistic enhancement of target affinity (e.g., Carbonic Anhydrase). IC50​ values frequently optimized into the low nanomolar range (<50 nM) [2].

Workflow Visualization

SAR_Workflow Core 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (Trifunctional Scaffold) Mod1 Aldehyde Derivatization (Reductive Amination) Core->Mod1 Primary Amines Mod2 Sulfonamide Alkylation (H-Bond Modulation) Core->Mod2 Electrophiles Mod3 Aromatic Fluorine (Metabolic Blocking) Core->Mod3 Intrinsic Lib Focused SAR Library Mod1->Lib Mod2->Lib Mod3->Lib Assay1 Primary HTS (Target Affinity) Lib->Assay1 Assay2 ADME Profiling (Caco-2 Permeability) Lib->Assay2 Lead Lead Candidate (Optimized PK/PD) Assay1->Lead IC50 < 10 nM Assay2->Lead Papp > 10x10^-6 cm/s

Logical workflow for SAR generation and lead optimization utilizing the trifunctional scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and an internal control to verify the success of the procedure before moving to the next phase of drug development.

Protocol A: High-Throughput Reductive Amination for Library Generation

This protocol details the conversion of the formyl group into diverse secondary amines to build a focused SAR library.

Materials: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, diverse primary amines, Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Acetic acid (AcOH).

Step-by-Step Methodology:

  • Imine Formation: Dispense 0.1 mmol of the scaffold into a reaction vial. Add 0.12 mmol of the chosen primary amine.

    • Causality: A slight excess of the amine drives the equilibrium toward complete imine formation.

  • Solvent & Catalyst Addition: Add 2.0 mL of anhydrous DCE and 10 µL of glacial AcOH. Stir at room temperature for 2 hours.

    • Causality: DCE is a non-coordinating, aprotic solvent that favors the dehydration step required for imine formation. AcOH acts as a mild Brønsted acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Selective Reduction: Add 0.15 mmol of STAB and stir for 12 hours.

    • Causality: STAB is specifically chosen over Sodium Borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the protonated imine intermediate without reducing unreacted aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts.

  • Self-Validation (LC-MS Monitoring): Quench an aliquot (10 µL) with methanol and inject it into the LC-MS.

    • Validation Criteria: The reaction is validated only if the aldehyde peak (UV 254 nm) has completely disappeared and the expected [M+H]+ mass of the secondary amine is the dominant signal (>85% purity).

Protocol B: In Vitro Pharmacokinetic Profiling (Caco-2 Permeability Assay)

Because the N-methylsulfonamide group is specifically engineered to improve membrane permeability [1], validating this property via a Caco-2 assay is critical.

Materials: Caco-2 cell line, Transwell inserts, Hank’s Balanced Salt Solution (HBSS), Lucifer Yellow (LY), Test compounds.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is mandatory to allow the cells to fully differentiate, polarize, and form tight junctions, accurately mimicking the human intestinal epithelium.

  • Dosing: Prepare a 10 µM solution of the synthesized sulfonamide derivative in HBSS (pH 7.4). Apply to the apical (A) chamber for A B assessment, and the basolateral (B) chamber for B A assessment. Incubate at 37°C for 2 hours.

    • Causality: Bidirectional dosing allows for the calculation of the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2 indicates the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).

  • Self-Validation (Monolayer Integrity Check): Co-incubate the test compound with 100 µM Lucifer Yellow.

    • Validation Criteria: Lucifer Yellow is a fluorescent paracellular marker that cannot cross intact tight junctions. Post-incubation, measure LY fluorescence in the receiver chamber. The assay is only valid if the LY apparent permeability ( Papp​ ) is <1×10−6 cm/s. If LY permeability is high, it indicates a compromised monolayer (e.g., compound toxicity or poor cell growth), and the PK data must be discarded.

  • Quantification: Analyze the receiver chamber aliquots via LC-MS/MS to calculate the Papp​ of the drug candidate.

References

  • Source:MedChemComm (Umeå University)
  • Source:Chemistry & Biodiversity (PubMed/NIH)

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide during synthesis

A Guide to Preventing Aldehyde Oxidation Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals working with sensitive...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Aldehyde Oxidation

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals working with sensitive aromatic aldehydes, specifically focusing on the challenges associated with 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide and similar structures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and prevent the common yet critical issue of aldehyde oxidation.

The formyl group (-CHO) is notoriously susceptible to oxidation, which converts it into the corresponding carboxylic acid (-COOH). This transformation can occur due to exposure to atmospheric oxygen, impurities in reagents and solvents, or incompatible reaction conditions. The electronic properties of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, with its electron-withdrawing fluoro and sulfonamide groups, can influence the aldehyde's reactivity, making careful control of the synthetic environment paramount.

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter.

Troubleshooting & FAQs: Oxidation of Aromatic Aldehydes

Q1: I've just run a reaction to synthesize 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide, but my analytical data (LC-MS, NMR) shows a significant impurity. How can I confirm it's the oxidized carboxylic acid?

Answer:

Identifying the carboxylic acid byproduct is the first critical step. Here’s how to confirm its presence:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the most direct method. The oxidized product, 2-Fluoro-5-carboxy-N-methylbenzene-1-sulfonamide, will have a molecular weight that is 16 atomic mass units (amu) greater than your target aldehyde, corresponding to the addition of one oxygen atom. It will also typically have a shorter retention time on a reverse-phase column due to its increased polarity.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton peak, which typically appears as a singlet between 9.5 and 10.5 ppm. In its place, you may see a very broad singlet for the carboxylic acid proton, often above 10 ppm, though it can sometimes be difficult to observe.

  • Infrared (IR) Spectroscopy: The C=O stretch of an aromatic aldehyde is typically found around 1700 cm⁻¹. The corresponding carboxylic acid will show a C=O stretch around 1710 cm⁻¹ and, more definitively, a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. It will have a lower Rf value (it will travel a shorter distance up the plate) compared to the desired product. Staining with an indicator like potassium permanganate can also be useful, as aldehydes are readily oxidized and will show a yellow spot on a purple background.

Q2: What are the primary causes of this oxidation during my synthesis, and how can I mitigate them from the start?

Answer:

Oxidation is most often caused by atmospheric oxygen, especially under conditions that can initiate radical chain reactions. The primary culprits and their solutions are summarized below.

CauseMechanismPreventative Action
Atmospheric Oxygen Autoxidation, a radical-initiated process, converts the aldehyde to a peroxy acid intermediate, which then oxidizes a second aldehyde molecule to the carboxylic acid.Implement an Inert Atmosphere: Purge all reaction glassware with an inert gas like nitrogen (N₂) or argon (Ar) and maintain a positive pressure throughout the reaction.
Solvent Impurities Ethers (like THF or Dioxane) can form explosive peroxide impurities upon storage and exposure to air and light. These peroxides are potent oxidizing agents.Use High-Purity Solvents: Always use freshly distilled or anhydrous, inhibitor-free solvents. Test for peroxides in older solvents before use.
Light Exposure UV light can provide the energy to initiate radical autoxidation.Protect the Reaction from Light: Wrap the reaction flask in aluminum foil or conduct the reaction in a dark fume hood.
Elevated Temperatures Higher temperatures increase the rate of all reactions, including undesirable oxidation pathways.Maintain Low Temperatures: If the primary reaction kinetics allow, run the synthesis at or below room temperature.

Below is a decision-making workflow for implementing preventative measures.

start Start: Synthesis Planning assess Assess Reaction Conditions (Reagents, Temp, Duration) start->assess is_oxidizing Are any reagents or conditions known to be oxidizing? assess->is_oxidizing is_sensitive Is the aldehyde particularly sensitive or the reaction long? is_oxidizing->is_sensitive No protecting_group Consider Aldehyde Protecting Group Strategy is_oxidizing->protecting_group Yes inert Implement Inert Atmosphere (Nitrogen or Argon) is_sensitive->inert Yes proceed Proceed with Synthesis is_sensitive->proceed No solvents Use High-Purity, Degassed Solvents inert->solvents antioxidant Add Radical Inhibitor (e.g., BHT) solvents->antioxidant protecting_group->proceed antioxidant->proceed

Caption: Decision workflow for preventing aldehyde oxidation.

Q3: My reaction conditions are harsh (e.g., using strong bases or nucleophiles). Should I use a protecting group for the aldehyde? If so, which one?

Answer:

Absolutely. When reaction conditions are incompatible with a free aldehyde, a protecting group is the most robust solution. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove with high yield. For aldehydes, acetals are the most common and effective choice.

The general strategy is as follows:

  • Protect: Convert the aldehyde to an acetal.

  • React: Perform the desired chemical transformation on another part of the molecule.

  • Deprotect: Hydrolyze the acetal to regenerate the aldehyde.

Aldehyde Starting Aldehyde (R-CHO) Acetal Protected Acetal (R-CH(OR')₂) Aldehyde->Acetal Protection (e.g., diol, H⁺) Modified_Acetal Modified Acetal Acetal->Modified_Acetal Main Reaction (e.g., Grignard, lithiation) Final_Aldehyde Final Product (R''-CHO) Modified_Acetal->Final_Aldehyde Deprotection (e.g., aq. acid)

Caption: General workflow for using a protecting group.

Recommended Protecting Group: Ethylene Glycol Acetal

This protecting group is formed using ethylene glycol and an acid catalyst. It is highly stable to nucleophiles, organometallics (Grignard, organolithium reagents), hydrides, and strong bases.

  • Why it works: The cyclic 1,3-dioxolane ring is sterically hindered and electronically stable, preventing attack at the carbon atom that was formerly the aldehyde carbonyl.

See the "Protocols" section for a detailed experimental procedure.

Q4: I've successfully run my reaction, but the oxidation seems to happen during the aqueous workup or column chromatography. What's going wrong?

Answer:

This is a common issue. The workup and purification stages expose your product to large amounts of air and solvents that may not be deoxygenated.

Troubleshooting for Workup:

  • Use Degassed Solvents: Before your workup, sparge all aqueous solutions and organic solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Quickly: Minimize the time the product is exposed to the atmosphere during extractions and transfers.

Troubleshooting for Column Chromatography:

  • Deoxygenate Solvents: Use solvents for your mobile phase that have been sparged with an inert gas.

  • Avoid "Dry-Packing": Do not leave the purified compound dry on the silica gel on the rotovap for extended periods, as silica can be slightly acidic and the large surface area increases exposure to air. Elute your product and immediately remove the solvent.

  • Consider a "Nitrogen Blanket": For very sensitive compounds, you can gently flow nitrogen into the top of the column during purification.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection

This protocol describes the formation of a 1,3-dioxolane (ethylene glycol acetal) to protect the aldehyde.

Materials:

  • 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the starting aldehyde, toluene (approx. 0.2 M concentration), and ethylene glycol.

  • Add the catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting aldehyde is consumed.

  • Cool the reaction to room temperature.

  • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected compound.

Protocol 2: General Procedure for Acetal Deprotection

This protocol describes the acidic hydrolysis to regenerate the aldehyde.

Materials:

  • Protected acetal (1.0 eq)

  • Acetone or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the protected acetal in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add 1M HCl (a catalytic to stoichiometric amount may be required, start with 0.1 eq).

  • Stir the reaction at room temperature.

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final aldehyde.

References

  • Title: Autoxidation. Source: Wikipedia. URL: [Link]

  • Title: The mechanism of autoxidation in the liquid phase. Source: ScienceDirect. URL: [Link]

  • Title: Protecting group. Source: Wikipedia. URL: [Link]

Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Welcome to the technical support center for the synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will explore plausible synthetic pathways, delve into the rationale behind procedural choices, and provide detailed protocols and answers to frequently asked questions.

Introduction

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a key building block in the development of various pharmaceutical agents. Its synthesis involves the strategic introduction of a formyl group and a sulfonamide moiety onto a fluorinated benzene ring. The electronic properties and directing effects of the substituents present unique challenges that require careful consideration of the synthetic route and reaction conditions to achieve optimal yields and purity. This guide will focus on two plausible synthetic pathways, outlining the critical steps and potential pitfalls of each.

Part 1: Recommended Synthetic Pathway & Troubleshooting

The most reliable and often highest-yielding approach involves the initial formation of the sulfonamide followed by a directed formylation of the aromatic ring. This route offers better control over regioselectivity.

Overall Synthesis Workflow

The recommended pathway is a two-step process starting from the commercially available 2-fluorobenzenesulfonyl chloride.

Recommended_Pathway A 2-Fluorobenzenesulfonyl Chloride B 2-Fluoro-N-methylbenzene- 1-sulfonamide A->B Methylamine, Base (e.g., Pyridine) C 2-Fluoro-5-formyl-N-methyl- benzene-1-sulfonamide B->C Directed ortho-Metalation & Formylation

Caption: Recommended two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation step performed after the sulfonamide formation?

A1: The N-methylsulfonamide group, while deactivating the ring towards traditional electrophilic aromatic substitution, can act as a powerful directing group in ortho-metalation reactions. This allows for the specific introduction of the formyl group at the desired position (ortho to the sulfonamide and para to the fluorine), overcoming the competing directing effects of the fluorine and sulfonamide groups that would likely lead to a mixture of isomers in a standard electrophilic formylation.

Q2: I am observing a low yield in the first step (amination). What are the common causes?

A2: Low yields in the amination of sulfonyl chlorides are often due to the hydrolysis of the starting material.[1] 2-Fluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 2-fluorobenzenesulfonic acid. Ensure that all glassware is thoroughly dried, and use anhydrous solvents. Additionally, ensure the stoichiometry of the methylamine and base is correct to drive the reaction to completion.

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.[2] Recrystallization is often the most effective method. A solvent screen is recommended to find the optimal solvent or solvent mixture. Common choices include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. If isomeric impurities are present, column chromatography on silica gel may be necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Troubleshooting Guide: Step-by-Step Analysis

Step 1: Synthesis of 2-Fluoro-N-methylbenzene-1-sulfonamide

This step involves the reaction of 2-fluorobenzenesulfonyl chloride with methylamine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of 2-fluorobenzenesulfonyl chloride: Starting material is sensitive to moisture.[1] 2. Insufficient Base: The reaction generates HCl, which needs to be neutralized to proceed. 3. Low Quality Methylamine: The methylamine solution may have degraded or be of incorrect concentration.1. Use freshly opened sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a slight excess of a non-nucleophilic base like pyridine or triethylamine. 3. Use a fresh, certified solution of methylamine.
Presence of a Water-Soluble Side Product Formation of 2-fluorobenzenesulfonic acid: This occurs due to the hydrolysis of the sulfonyl chloride.Minimize exposure of the reaction to water. A quick workup is recommended. The sulfonic acid can be removed during an aqueous workup.
Difficult Product Isolation Product is too soluble in the workup solvent. During the aqueous workup, ensure the pH is adjusted to be neutral or slightly acidic to precipitate the sulfonamide. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.
Experimental Protocol: Synthesis of 2-Fluoro-N-methylbenzene-1-sulfonamide
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of methylamine (1.1 eq, e.g., 40% in water or 2.0 M in THF) via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Step 2: Directed ortho-Metalation and Formylation

This step utilizes the directing ability of the sulfonamide group to achieve regioselective formylation.

Problem Potential Cause(s) Recommended Solution(s)
Recovery of Starting Material 1. Incomplete Deprotonation: The organolithium reagent may have been quenched by moisture or other electrophiles. 2. Insufficiently Low Temperature: The lithiated intermediate may be unstable at higher temperatures.1. Ensure strictly anhydrous conditions. Use freshly titrated organolithium reagent. 2. Maintain the reaction temperature at or below -78 °C (dry ice/acetone bath) during the metalation step.
Formation of Multiple Isomers Incorrect Regioselectivity: This may indicate that the directed ortho-metalation is not the dominant pathway.Verify the reaction conditions, particularly the temperature and the organolithium reagent used. n-Butyllithium or s-butyllithium are commonly used. Ensure slow addition of the formylating agent.
Low Yield of Aldehyde 1. Inefficient Quenching: The formylating agent may not be reacting effectively with the lithiated intermediate. 2. Over-alkylation/Addition: The organolithium may react with the newly formed aldehyde.1. Use a highly reactive formylating agent like anhydrous N,N-dimethylformamide (DMF). 2. Add the lithiated species to a solution of the formylating agent at low temperature to ensure the formylating agent is in excess.
Experimental Protocol: Directed ortho-Metalation and Formylation
  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-N-methylbenzene-1-sulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF to -78 °C.

  • Slowly transfer the lithiated sulfonamide solution to the cold DMF solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature slowly.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Ortho_Metalation_Mechanism cluster_0 Directed ortho-Metalation Start 2-Fluoro-N-methylbenzene- 1-sulfonamide Intermediate Lithiated Intermediate Start->Intermediate n-BuLi, -78°C Product Final Product Intermediate->Product Quench with DMF DMF DMF (Formylating Agent)

Caption: Key steps in the directed ortho-metalation and formylation.

Part 2: Alternative Synthetic Pathway & Its Challenges

An alternative route involves formylating the ring first, followed by chlorosulfonylation and amination. While seemingly more direct, this pathway is often plagued by issues with regioselectivity and harsh reaction conditions.

Alternative Pathway Workflow

Alternative_Pathway A 2-Fluorotoluene B Mixture of Benzaldehyde Isomers A->B Formylation (e.g., Vilsmeier-Haack) C 2-Fluoro-5-formyl- benzenesulfonyl chloride B->C Chlorosulfonylation (ClSO3H) D Final Product C->D Methylamine

Caption: An alternative, more challenging synthetic route.

Major Challenges of the Alternative Pathway
  • Poor Regioselectivity in Formylation: The fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. A Vilsmeier-Haack or Friedel-Crafts formylation of 2-fluorotoluene would likely result in a mixture of isomers, including 3-fluoro-4-methylbenzaldehyde and 4-fluoro-2-methylbenzaldehyde, which would be difficult to separate.

  • Harsh Chlorosulfonylation Conditions: The use of chlorosulfonic acid is a harsh method that may not be compatible with the aldehyde functional group, potentially leading to side reactions and lower yields.[2]

  • Purification Difficulties: The separation of the desired product from its isomers at multiple stages of the synthesis would be challenging and would likely result in a significantly lower overall yield compared to the recommended pathway.

Due to these significant challenges, this alternative route is generally not recommended for achieving a high yield and purity of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography Purification Methods for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Introduction: A Strategic Approach to Purifying a Multifunctional Molecule Welcome to the technical support guide for the purification of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4, Mol. Wt.: 217....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Purifying a Multifunctional Molecule

Welcome to the technical support guide for the purification of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4, Mol. Wt.: 217.22 g/mol )[1]. This molecule presents a unique purification challenge due to its combination of functional groups: a polar sulfonamide, a reactive formyl (aldehyde) group, and a fluorinated aromatic ring. This guide is designed for researchers, chemists, and drug development professionals to provide a logical framework for developing a robust purification strategy, from initial method development to troubleshooting common issues. Our approach is grounded in understanding the physicochemical properties of the analyte to make informed, science-driven decisions.

Analyte at a Glance: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Before commencing any purification, a thorough analysis of the target molecule's structure is paramount.

  • Sulfonamide Group (-SO₂NHCH₃): This group is polar and possesses an acidic proton on the nitrogen (pKa typically in the range of 7-10 for aromatic sulfonamides), making its retention sensitive to the pH of the mobile phase[2].

  • Formyl Group (-CHO): The aldehyde is a polar, electron-withdrawing group. It can be susceptible to oxidation or may interact strongly with active sites on stationary phases like silica gel, potentially leading to peak tailing or degradation[3].

  • Fluorinated Benzene Ring: The aromatic ring provides a non-polar character, while the fluorine atom adds electronegativity. This structure allows for π–π interactions with certain stationary phases.

This combination of polar and non-polar characteristics, along with the potential for ionization and chemical reactivity, means that a one-size-fits-all approach is unlikely to succeed. A systematic evaluation of chromatographic conditions is essential.

Frequently Asked Questions (FAQs): Building Your Purification Method

This section addresses the most common questions encountered when developing a purification method for this compound.

Q1: Should I use normal-phase or reversed-phase chromatography?

A1: The choice depends primarily on the polarity of your crude sample matrix and the impurities present. Both modes are viable, and the optimal choice should be determined experimentally.

  • Normal-Phase (NP) Chromatography: This is often the first choice for organic synthesis workups[4]. It utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate). NP chromatography is excellent for separating isomers and compounds with differing polar functional groups[5][6]. Given the moderate polarity of the target molecule, it should be well-retained on silica, allowing for good separation from non-polar impurities.

  • Reversed-Phase (RP) Chromatography: This mode uses a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). RP-HPLC is highly reproducible and is the dominant mode in analytical chemistry[7]. It is particularly effective if your impurities are significantly more or less polar than the target compound. If your reaction was performed in a polar solvent like DMSO or DMF, direct purification using reversed-phase can simplify your workflow[8].

Decision Guide: NP vs. RP

ScenarioRecommended Starting ModeRationale
Crude product is a non-polar reaction mixture (e.g., DCM, Hexane) Normal-PhaseThe compound will likely have good solubility and be amenable to direct loading.
Key impurities are positional isomers or have similar polarity Normal-PhaseNP often provides better selectivity for resolving small differences in polarity and isomers[9].
Compound shows signs of degradation on TLC (streaking, new spots over time) Reversed-PhaseThe neutral, bonded stationary phases in RP are less harsh than the acidic surface of silica gel.
Crude product is dissolved in a highly polar solvent (e.g., DMF, DMSO) Reversed-PhaseAvoids difficult solvent-swapping steps and potential precipitation issues during loading[8].
High purity (>99%) is required for downstream applications Reversed-Phase HPLCPreparative HPLC offers higher resolution and efficiency compared to flash chromatography.

Q2: How do I select an initial solvent system for normal-phase chromatography?

A2: The best practice is to start with Thin Layer Chromatography (TLC) to scout for an appropriate mobile phase. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a standard starting point[10].

Protocol: TLC Method Development

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Acetone). Spot it onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated mixture of hexane and ethyl acetate. Start with a ratio of 70:30 (Hexane:EtOAc).

  • Analysis: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Optimization:

    • If the spots are all at the bottom (low Rf), the mobile phase is not polar enough. Increase the percentage of ethyl acetate (e.g., to 50:50).

    • If the spots are all at the top (high Rf), the mobile phase is too polar. Decrease the percentage of ethyl acetate (e.g., to 90:10).

  • Target Rf: For optimal separation on a flash column, aim for an Rf value of 0.2 - 0.4 for your target compound[10]. This ensures the compound interacts sufficiently with the stationary phase for good resolution without requiring an excessive volume of solvent for elution.

Q3: My compound is streaking (tailing) on the silica gel TLC plate. What does this mean and how can I fix it?

A3: Peak or spot tailing is a common issue, especially with compounds containing acidic or basic functional groups like sulfonamides[11]. It is often caused by strong, undesirable interactions with the stationary phase.

  • Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic nitrogen of the sulfonamide group. The aldehyde can also participate in strong hydrogen bonding. This leads to a portion of the analyte being retained more strongly, causing the characteristic tail[11].

  • Solutions:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a polar modifier like acetic acid or formic acid to the mobile phase. This protonates the basic sites on the compound and occupies the active sites on the silica, leading to more symmetrical peaks. For sulfonamides, which are acidic, adding a small amount of a base like triethylamine can sometimes help, but an acid is more commonly used to suppress silanol interactions.

    • Change Stationary Phase: If tailing persists, the silica surface may be too active. Consider using deactivated (end-capped) silica or an alternative stationary phase like alumina, which has a different surface chemistry[3].

    • Check for Overload: Tailing can also be a sign of overloading the TLC plate or column[10]. Try spotting a more dilute sample.

Q4: What is the best way to load my sample onto the column?

A4: Proper sample loading is critical for achieving good separation. There are two primary methods:

  • Liquid Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent weaker than the mobile phase (e.g., dichloromethane). This is quick and easy but can lead to band broadening if too much solvent or too strong a solvent is used.

  • Dry Loading: This method is highly recommended, especially if your compound has limited solubility in the mobile phase or if you need the highest possible resolution[10].

    • Dissolve your crude product in a volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column.

Dry loading ensures that the sample is introduced to the column in a very narrow, concentrated band, which is the ideal starting point for a high-resolution separation.

Troubleshooting Guide

This guide provides rapid solutions to common problems encountered during the purification of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate mobile phase polarity. 2. Unsuitable stationary phase selectivity. 3. Column overload.1. Re-optimize the mobile phase using TLC. Use a shallower gradient during elution (e.g., increase polar solvent by 1% per column volume instead of 5%)[10]. 2. Try a different stationary phase. If using silica, consider alumina or a bonded phase like diol or amino. For reversed-phase, try a Phenyl-Hexyl column for alternative π-π selectivity[3]. 3. Reduce the amount of sample loaded onto the column. A general rule is 1-5% of the column's silica weight.
Peak Tailing 1. Strong interaction with acidic silanol groups on silica. 2. Column overload. 3. Column degradation or void formation.1. Add a modifier to the mobile phase (e.g., 0.1% formic acid). 2. Reduce the sample load[10]. 3. If the column is old, it may need to be replaced. Ensure the column is packed evenly without any channels or voids.
Compound Not Eluting from Column 1. Mobile phase is not polar enough (in NP) or is too polar (in RP). 2. Compound is degrading or irreversibly binding to the stationary phase.1. Gradually increase the polarity of the mobile phase. A "flush" with a very strong solvent (e.g., 10% Methanol in DCM for NP) can be used to elute highly retained material[10]. 2. Test for stability by spotting the crude material on a TLC plate and letting it sit for an hour before developing. If a new spot appears at the baseline, degradation is occurring. Switch to a less acidic stationary phase (e.g., neutral alumina) or use reversed-phase[3][10].
Low Recovery / Mass Loss 1. Irreversible adsorption or degradation on the column. 2. Compound is precipitating on the column. 3. Compound is too volatile and is lost during solvent evaporation.1. See "Compound Not Eluting" solutions. The formyl group can be sensitive. 2. Ensure the sample is fully dissolved before loading. Use the dry loading technique to mitigate solubility issues[10]. 3. While unlikely for this compound (MW 217.22), use care during solvent removal (e.g., avoid excessive heat on the rotary evaporator).

Workflow for Purification Method Development

A systematic approach is key to efficient and successful purification. The following workflow diagram illustrates the logical steps from initial analysis to final optimization.

PurificationWorkflow A 1. Analyze Analyte Properties (Polarity, Stability, pKa) B 2. Select Chromatography Mode A->B C Normal-Phase (NP) (e.g., Silica Gel) B->C Polar Impurities Isomer Separation D Reversed-Phase (RP) (e.g., C18) B->D Non-Polar Impurities Analyte Degradation on Silica E 3. Screen Mobile Phase (TLC / Analytical HPLC) C->E D->E F 4. Optimize Separation (Gradient, Modifiers) E->F G 5. Scale-Up to Preparative Column F->G H 6. Analyze Fractions & Combine G->H I Pure Compound? H->I J Troubleshoot (See Guide) I->J No K END I->K Yes J->F

Caption: Logical workflow for chromatography method development.

References

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. PubMed. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [https://www.researchgate.net/publication/225338600_Method_Development_for_the_Separation_of_Sulfonamides_by_Supercritical_Fluid_Chromatography]([Link]_ Chromatography)

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Biotage. [Link]

  • Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of M. ACS Publications. [Link]

  • Normal Phase vs Reverse Phase Chromatography for HPLC. Hawach Scientific. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International - Chromatography Online. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide Couplings

Welcome to the Technical Support Center for the functionalization of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide . This bifunctional building block presents unique chemoselectivity challenges due to the presence of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide . This bifunctional building block presents unique chemoselectivity challenges due to the presence of a highly electrophilic formyl group and an SNAr-activated ortho-fluorosulfonamide moiety. This guide provides field-proven troubleshooting strategies to suppress side reactions during coupling workflows.

Section 1: Reductive Amination Troubleshooting (Formyl Group)

FAQ 1: Why am I seeing significant dialkylation (over-alkylation) when coupling a primary amine?

  • Causality: When a primary amine condenses with the formyl group, it forms an imine that is subsequently reduced to a secondary amine. Because secondary amines are often more nucleophilic and sterically unhindered enough to react with another equivalent of the aldehyde, they can form an enamine or iminium ion that reduces to an unwanted tertiary amine byproduct.

  • Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent because it selectively reduces the protonated iminium ion much faster than it reduces the unreacted aldehyde ()[1]. To establish a self-validating system, strictly control the stoichiometry: use 1.0 equivalent of the aldehyde and 1.05–1.1 equivalents of the primary amine to starve the secondary amine of electrophiles.

FAQ 2: I am observing displacement of the fluoro group during my reductive amination. How do I stop this?

  • Causality: The fluorine atom is situated ortho to the highly electron-withdrawing N-methylsulfonamide group, heavily activating the ring toward Nucleophilic Aromatic Substitution (SNAr) ()[2]. If you use a highly nucleophilic aliphatic amine and apply heat to drive imine formation, the amine will competitively attack the fluorinated carbon.

  • Solution: Uncouple the thermodynamics of the two reactions. Reductive amination can proceed at room temperature, whereas SNAr typically requires elevated temperatures to overcome the activation energy barrier. Maintain the reaction at 20–25 °C and use a mild acid catalyst (like acetic acid) to accelerate imine formation without generating free, highly nucleophilic amine anions ()[3].

Pathway SM 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide + Primary Amine Imine Imine Intermediate SM->Imine Mild Acid / RT SNAr_Byprod SNAr Byproduct (Fluoro Displacement) SM->SNAr_Byprod High Temp / Strong Base Des_Prod Desired 2° Amine (Reductive Amination) Imine->Des_Prod NaBH(OAc)3 OverAlk 3° Amine Byproduct (Over-alkylation) Des_Prod->OverAlk Excess Aldehyde

Mechanistic divergence of reductive amination vs. SNAr and over-alkylation side reactions.

Section 2: SNAr Coupling Troubleshooting (Fluoro Group)

FAQ 3: I want to perform an SNAr reaction to replace the fluorine, but my amine is reacting with the aldehyde instead. How do I achieve chemoselectivity?

  • Causality: Imine formation at the formyl group is kinetically much faster than SNAr at the fluoro group because the carbonyl carbon is sterically accessible and highly electrophilic.

  • Solution: You cannot reliably perform SNAr in the presence of an unprotected aliphatic aldehyde using amine nucleophiles. You must implement a protection workflow. Convert the aldehyde to a cyclic acetal (e.g., using ethylene glycol) prior to the SNAr step.

FAQ 4: My SNAr reaction stalls at ~50% conversion despite using excess amine. What is the mechanistic cause?

  • Causality: The N-methylsulfonamide group possesses an acidic proton (pKa ~10). In the presence of basic amines or added inorganic bases, this proton is abstracted to form a sulfonamide anion. This anionic charge delocalizes into the aromatic ring, significantly increasing electron density and deactivating the ring toward nucleophilic attack.

  • Solution: The reaction is self-quenching if base stoichiometry is ignored. You must use at least 2.5 equivalents of your base (e.g., K₂CO₃ or DIPEA) to account for the stoichiometric deprotonation of the sulfonamide, and switch to a polar aprotic solvent like DMSO or NMP at 80–100 °C to force the deactivated ring to react ()[2].

G Start Target Coupling Site? Formyl Formyl Group (-CHO) (Reductive Amination) Start->Formyl Fluoro Fluoro Group (-F) (SNAr) Start->Fluoro RA_Step1 Use NaBH(OAc)3 in DCE Avoid strong heating Formyl->RA_Step1 Primary/Secondary Amine SNAr_Step1 Protect -CHO as Acetal Prior to SNAr Fluoro->SNAr_Step1 Nucleophile (e.g., Amine)

Decision matrix for chemoselective coupling of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide.

Section 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentChemoselectivity (Imine vs Aldehyde)Optimal pHRisk of Aldehyde ReductionRecommended Use
NaBH(OAc)₃ Excellent4.0 - 5.0LowDirect reductive amination (1-pot)[1]
NaBH₃CN Good4.0 - 6.0LowAcid-sensitive substrates[3]
NaBH₄ Poor7.0 - 9.0HighStep-wise reductive amination (2-pot)

Table 2: Base Selection for SNAr on Fluorobenzenesulfonamides

BaseEquivalents RequiredSolvent CompatibilityRisk of Sulfonamide Deprotonation
K₂CO₃ 2.5 - 3.0DMF, DMSO, NMPHigh (Requires excess to drive SNAr)
DIPEA 2.5 - 3.0NMP, MeCNHigh (Good for homogeneous reactions)
Cs₂CO₃ 2.0 - 2.5DMF, DMSOHigh (Cesium effect accelerates SNAr)

Section 4: Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Formyl Coupling)

Self-Validating Check: The absence of a benzyl alcohol derivative by LC-MS confirms that premature aldehyde reduction was successfully suppressed.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: Add the primary amine (1.05 mmol). If the amine is a hydrochloride salt, add DIPEA (1.05 mmol). Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature (20–25 °C) for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in portions over 5 minutes.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS until the aldehyde starting material is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acetal Protection and SNAr Workflow (Fluoro Coupling)

Self-Validating Check: The survival of the acetal peak in ¹H NMR (~5.8 ppm) post-SNAr confirms the protection strategy was robust enough to withstand the basic conditions.

  • Protection: Dissolve the starting material (1.0 mmol) in toluene (15 mL). Add ethylene glycol (3.0 mmol) and catalytic p-toluenesulfonic acid (0.1 mmol). Reflux under a Dean-Stark trap for 4 hours. Cool, wash with NaHCO₃, and concentrate to yield the acetal intermediate.

  • SNAr Reaction: Dissolve the acetal intermediate (1.0 mmol) in anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) and anhydrous K₂CO₃ (2.5 mmol). Note: The excess base is critical to account for the deprotonation of the N-methylsulfonamide.

  • Heating: Heat the mixture to 90 °C for 12 hours. Monitor by LC-MS.

  • Workup & Deprotection: Cool to room temperature, dilute with water, and extract with EtOAc. To deprotect the acetal, dissolve the crude product in THF/H₂O (1:1) and add 1M HCl. Stir at room temperature for 2 hours, then neutralize and extract.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

  • Grygorenko, O., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Handling and long-term storage best practices for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Welcome to the Advanced Handling and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 2-Fluoro-5-formyl-N-methylbe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Handling and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide. This bifunctional building block is highly valuable in drug development but requires rigorous handling protocols due to the inherent reactivity of its formyl (aldehyde) moiety. This guide synthesizes field-proven methodologies with mechanistic causality to ensure the scientific integrity of your workflows.

Part 1: Quantitative Data & Physicochemical Profiling

To establish a self-validating experimental system, you must first understand the baseline properties of the compound. The tables below summarize the critical data required for accurate molar calculations and optimal storage[1],[2].

Table 1: Physicochemical Properties Summary
PropertyValueScientific Implication
Chemical Name 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamideContains three distinct reactive sites.
CAS Number [1]Unique identifier for inventory and SDS tracking.
Molecular Formula C8H8FNO3SRequired for precise stoichiometric calculations.
Molecular Weight 217.22 g/mol [1]Used for preparing exact molarity stock solutions.
Key Moieties Formyl, Fluoro, SulfonamideDictates solubility, reactivity, and degradation pathways.
Table 2: Long-Term Storage & Handling Parameters
ParameterOptimal ConditionCausality / Rationale
Long-Term Storage -20 °C (Freezer)Suppresses thermal kinetic energy, halting degradation.
Atmosphere Argon or NitrogenPrevents aerobic auto-oxidation of the formyl group.
Light Exposure Protect from light (Amber vial)Prevents photo-initiated radical formation[3].
Hygroscopicity Store in a desiccatorPrevents moisture condensation and powder clumping.

Part 2: Troubleshooting Guide & FAQs

Q1: My 1H-NMR shows a disappearing peak at ~10.0 ppm and a new broad peak at ~12.0 ppm. What happened to my compound? Expertise & Causality: Your compound has undergone auto-oxidation. The formyl (aldehyde) group is highly susceptible to aerobic oxidation, converting into a carboxylic acid. This is a radical-chain mechanism initiated by ambient light or trace metal impurities and propagated by molecular oxygen[4]. The peak at ~10.0 ppm corresponds to the aldehydic proton, while the broad peak at ~12.0 ppm is the newly formed carboxylic acid proton. Solution: Always store the compound under an inert argon atmosphere and use anhydrous, degassed solvents.

Q2: The powder has clumped together and is difficult to weigh. How can I prevent this? Expertise & Causality: Clumping is typically caused by moisture condensation. When a vial is removed from a -20 °C freezer and opened immediately, ambient humidity condenses on the cold powder. The sulfonamide and formyl groups form strong hydrogen bonds with water, leading to aggregation and inaccurate mass measurements. Solution: Allow the sealed vial to equilibrate to room temperature in a vacuum desiccator for at least 60 minutes before opening.

Q3: What are the best practices for preparing stock solutions for biological assays or high-throughput screening (HTS)? Expertise & Causality: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is soluble in polar aprotic solvents like DMSO and DMF. However, standard laboratory DMSO absorbs moisture rapidly and contains dissolved oxygen, which will accelerate the[3]. Solution: Use only anhydrous, argon-sparged DMSO. Prepare single-use aliquots of the stock solution and freeze them at -80 °C. Do not subject the solutions to freeze-thaw cycles.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your results, follow these step-by-step methodologies. Every protocol is designed to protect the integrity of the formyl group.

Protocol 1: Inert Aliquoting and Blanketing
  • Equilibration: Remove the master vial from the -20 °C freezer and place it in a vacuum desiccator. Allow 60 minutes for temperature equilibration to prevent condensation.

  • Environment: Transfer the vial to a glovebox or use a Schlenk line with a continuous argon flow.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials using a static-free, clean spatula.

  • Blanketing: Purge each aliquot vial with a gentle stream of argon for 30 seconds. Argon is heavier than air and will displace oxygen, forming a protective blanket over the solid.

  • Sealing: Cap tightly with PTFE-lined septa caps, wrap the edges with Parafilm, and immediately return to -20 °C storage.

Protocol 2: Quality Control (QC) via 1H-NMR

Perform this QC step if a batch has been stored for >6 months or left at room temperature.

  • Preparation: Dissolve 2-5 mg of the compound in 0.6 mL of anhydrous, deuterated DMSO (DMSO-d6) under inert conditions.

  • Acquisition: Run a standard 1H-NMR (e.g., 400 MHz, 16 scans).

  • Validation:

    • Verify the intact aldehyde proton: Look for a sharp singlet at ~9.8 - 10.2 ppm.

    • Verify the sulfonamide N-H proton: Look for a broad peak coupled to the N-methyl group.

    • Critical Check: The absence of a broad peak at >11.0 ppm confirms that no carboxylic acid degradation has occurred.

Part 4: Mechanistic & Workflow Visualizations

Workflow A Master Vial (-20°C Freezer) B Equilibration (Desiccator, 60 min) A->B Remove C Inert Handling (Glovebox/Argon) B->C Transfer D Aliquoting into Amber Vials C->D Weigh E Argon Blanketing & Parafilm Seal D->E Purge F Working Aliquot (-20°C Storage) E->F Store G Immediate Use (Assay/Synthesis) E->G Dissolve

Workflow for the inert handling and aliquoting of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide.

Mechanism A Aldehyde (Formyl Group) Stable State C Acyl Radical Formation (Highly Reactive) A->C H-abstraction F Carboxylic Acid (Degraded Product) A->F Overall Degradation B Light (hv) / Trace Metals Initiation B->C E Peroxy Acid Intermediate (Auto-oxidation) C->E + O2 D Molecular Oxygen (O2) Propagation D->E E->F + Aldehyde (Chain Reaction)

Auto-oxidation mechanism of the formyl group into a carboxylic acid via radical chain reaction.

References

  • Title: 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide | Source: Sapphire Bioscience | URL: [1]

  • Title: 1934458-88-4 | 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide | Source: BLD Pharm | URL: [2]

  • Title: 4-formylbenzene-1-sulfonamide | 3240-35-5 | Source: Sigma-Aldrich | URL:

  • Title: Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes of Ru(IV) | Source: Inorganic Chemistry (ACS Publications) | URL: [4]

  • Title: Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions | Source: Green Chemistry (RSC Publishing) | URL: [3]

Sources

Optimization

Catalyst optimization for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide reactions

Welcome to the Advanced Applications Troubleshooting Portal. As a Senior Application Scientist, I have designed this technical guide to help you resolve the most complex catalytic bottlenecks associated with the bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Portal. As a Senior Application Scientist, I have designed this technical guide to help you resolve the most complex catalytic bottlenecks associated with the bifunctional building block 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4)[1].

This molecule presents a fascinating dichotomy in chemical reactivity. On one hand, the C5-formyl group is highly reactive and prone to over-reduction during amination. On the other hand, the C2-fluoro bond is exceptionally inert, requiring significant activation energy to functionalize[2]. However, by understanding the microenvironment of these functional groups—specifically how the adjacent N-methylsulfonamide acts as a powerful directing group—we can engineer highly selective catalytic systems[3].

Below are the troubleshooting guides, mechanistic insights, and self-validating protocols for the two most critical transformations of this compound.

Module 1: Chemoselective Reductive Amination of the C5-Formyl Group

The Mechanistic Challenge

Converting the formyl group to a primary amine via reductive amination involves a delicate balance. The reaction proceeds through an imine intermediate. If the hydrogenation catalyst is too active, it will directly reduce the aldehyde to a benzyl alcohol byproduct. If the local concentration of the primary amine product becomes too high, it will condense with unreacted imine to form an undesired secondary amine[4].

Quantitative Catalyst Optimization

To achieve high primary amine selectivity, the catalyst must balance imine formation with rapid, localized hydrogenation.

Catalyst SystemAdditiveConversion (%)Target Primary Amine (%)Byproduct Alcohol (%)
Pd/C (5 wt%)None>994552
Ru3(CO)12AcOH856015
NaBH(OAc)3Ti(OiPr)495885
Ni NPs (5.6 nm) None >99 93 <2

Table 1: Benchmark optimization data demonstrating the superiority of size-controlled Ni nanoparticles for primary amine selectivity[5],[6],[7].

Reaction Network Visualization

RA_Network Aldehyde 2-Fluoro-5-formyl-... (Substrate) Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol Benzyl Alcohol (Byproduct) Aldehyde->Alcohol Direct H2 (Over-reduction) PriAmine Primary Amine (Target) Imine->PriAmine + H2 / Ni Catalyst SecAmine Secondary Amine (Byproduct) PriAmine->SecAmine + Imine (Condensation)

Fig 1: Reaction network for the reductive amination of the C5-formyl group.

Troubleshooting FAQ

Q: Why am I observing high levels of the secondary amine byproduct (dibenzylamine derivative) instead of the primary amine? A: Secondary amine formation is a classic cascade issue. Once the primary amine is formed, it competes with your ammonia source to attack the unreacted imine intermediate[4]. To suppress this, utilize size-controlled Nickel nanoparticles (e.g., ~5.6 nm). The specific geometry of these nanoparticles sterically hinders the bulky transition state required for secondary imine formation, thereby kinetically favoring primary amine selectivity[6].

Q: How do I prevent the sulfonamide proton from interfering with the catalyst? A: The N-methylsulfonamide proton is mildly acidic (pKa ~ 10) and can poison certain Lewis acid catalysts by forming stable metal-sulfonamide complexes. Switch to a heterogeneous Ni-doped Metal-Organic Framework (e.g., Ni/MFM-300) or Ni nanoparticles, which are highly tolerant to protic functional groups and operate efficiently in protic solvents like methanol[8].

Self-Validating Protocol: Ni-Catalyzed Reductive Amination
  • Preparation: In a nitrogen-filled glovebox, charge a pressure reactor with 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 mmol) and Ni nanoparticles (5.6 nm, 5 mol%)[6].

  • Solvent & Reagent: Add anhydrous methanol (5 mL) and a solution of NH3 in methanol (7.0 M, 5.0 equiv)[8].

  • Pressurization: Seal the reactor, purge with H2 three times, and pressurize to 5 bar H2[8].

  • Reaction: Heat the mixture to 100 °C for 18 hours under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Workup: Cool to room temperature, vent H2 safely, and filter the mixture through a Celite pad to remove the heterogeneous Ni catalyst. Concentrate the filtrate in vacuo.

  • Validation Check: Monitor the reaction via 1 H NMR. The protocol is successful when the distinct aldehyde proton singlet at ~10.0 ppm completely disappears, replaced by a new benzylic -CH 2​

    • signal at ~3.8 ppm.

Module 2: Directed Transition-Metal C-F Bond Activation

The Mechanistic Challenge

The C-F bond is arguably the strongest carbon-heteroatom bond in organic chemistry (approx. 116 kcal/mol), making oxidative addition highly unfavorable for standard Palladium(0) complexes[2]. However, the N-methylsulfonamide group in this molecule is positioned ortho to the fluorine atom. This allows it to act as an internal directing group, coordinating to the metal center and drastically lowering the activation energy required for C-F cleavage[3].

Quantitative Ligand Optimization

Nickel is vastly superior to Palladium for this specific transformation. Ni(0) is more electron-rich and has a smaller atomic radius, allowing for much more efficient back-bonding into the C-F σ∗ orbital[2].

CatalystLigandTemp (°C)Yield (%)Protodefluorination (%)
Pd2(dba)3XPhos110<50
Ni(COD)2PPh31002215
Ni(COD)2PCy38089<2
Ni(COD)2 dcype 80 94 <1

Table 2: Optimization of directed C-F amination leveraging the ortho-sulfonamide effect[2],[3].

Catalytic Cycle Visualization

CF_Cycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition [Ni(II)(Ar)(F)L_n] Ni0->OxAdd + Ar-F (Directed Cleavage) TransMet Transmetalation [Ni(II)(Ar)(Nu)L_n] OxAdd->TransMet + Nu-M - M-F RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Exchange RedElim->Ni0 - Ar-Nu (Product)

Fig 2: Ni-catalyzed C-F activation cycle directed by the ortho-sulfonamide group.

Troubleshooting FAQ

Q: My palladium catalyst fails to oxidatively add into the C2-fluoro bond, resulting in 100% unreacted starting material. What is the mechanistic failure? A: Standard Pd(0) catalysts lack the electron density required to break the highly inert C-F bond. You must switch to a Nickel(0) catalyst (e.g., Ni(COD)2) paired with an electron-rich, bidentate phosphine ligand like dcype. The sulfonamide oxygen/nitrogen coordinates to the Nickel, bringing the metal center into extreme proximity with the C-F bond, forcing the oxidative addition through a chelation-assisted pathway[2],[3].

Q: I am seeing significant protodefluorination (replacement of F with H) instead of my desired cross-coupling product. How do I fix this? A: Protodefluorination occurs when the intermediate Ni(II) complex undergoes β -hydride elimination or reacts with trace moisture before transmetalation can occur[9]. Ensure your base (e.g., K3PO4) is rigorously dried, and use a highly sterically demanding, strongly donating ligand like dcype to accelerate the transmetalation step, outcompeting the protodefluorination pathway.

Self-Validating Protocol: Directed Ni-Catalyzed C-F Cross-Coupling
  • Catalyst Activation: In a glovebox, pre-mix Ni(COD)2 (10 mol%) and dcype ligand (12 mol%) in anhydrous toluene (2 mL) for 15 minutes. A deep color change (usually dark red/purple) validates the formation of the active Ni(0)L n​ complex[2].

  • Substrate Addition: Add 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (1.0 mmol), the desired nucleophile (e.g., a secondary amine, 1.5 equiv), and rigorously dried K3PO4 (2.0 equiv) as the base.

  • Heating: Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours. The ortho-sulfonamide group will coordinate the Ni center, directing the oxidative addition[3].

  • Quenching & Purification: Cool to room temperature, quench with water, extract with EtOAc, and purify via flash chromatography.

  • Validation Check: Monitor the disappearance of the C-F signal via 19 F NMR. The starting material exhibits a distinct fluorine signal; successful oxidative addition and coupling is confirmed when this signal completely vanishes from the crude spectrum.

References
  • 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide | Sapphire Bioscience Source: sapphirebioscience.com URL:1

  • Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst Source: tandfonline.com URL:5

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity Source: researchgate.net URL:4

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst Source: nih.gov URL:8

  • Investigating size-dependent selectivity in benzaldehyde reductive amination via Ni nanoparticles Source: polyu.edu.hk URL:6

  • Defluorosilylation of fluoroarenes and fluoroalkanes Source: nih.gov URL:2

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation Source: acs.org URL:3

  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons Source: whiterose.ac.uk URL:9

  • Ruthenium-Catalyzed C–F Bond Arylation of Polyfluoroarenes: Polyfluorinated Biaryls by Integrated C–F/C–H Functionalization Source: acs.org URL:7

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of the Biological Activity of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide Conjugates

A Senior Application Scientist's Guide to Hypothesis-Driven Target Validation and Performance Benchmarking Introduction: From Chemical Structure to Biological Hypothesis The benzenesulfonamide moiety is a well-establishe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Hypothesis-Driven Target Validation and Performance Benchmarking

Introduction: From Chemical Structure to Biological Hypothesis

The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural basis for a wide range of therapeutic agents.[1][2] Its prominence in medicinal chemistry stems largely from the sulfonamide group's ability to act as a potent zinc-binding group, making it an ideal scaffold for designing inhibitors of metalloenzymes.[1] A critical family of such enzymes is the carbonic anhydrases (CAs), which are integral to numerous physiological processes, including pH regulation.[1]

The compound of interest, 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide , possesses this key benzenesulfonamide core. The presence of additional functional groups—a fluorine atom, a formyl group, and an N-methyl group—allows for a nuanced hypothesis regarding its biological activity. The fluorine can enhance metabolic stability and binding affinity, while the formyl and N-methyl groups offer points for conjugation and can influence selectivity and potency.[3][4]

Given this structural framework, a primary hypothesis is that this compound and its conjugates will function as inhibitors of carbonic anhydrase. Specifically, we hypothesize a selective inhibitory activity against Carbonic Anhydrase IX (CA IX) , a tumor-associated isoform that is overexpressed in many hypoxic solid tumors and plays a crucial role in cancer cell adaptation to acidic microenvironments.[5][6][7] CA IX expression is strongly induced by hypoxia and is often correlated with tumor progression and poor prognosis, making it a compelling therapeutic target.[5][8][9]

This guide provides a comprehensive, step-by-step framework for validating this hypothesis. We will objectively compare the performance of our lead compound against established alternatives, supported by detailed experimental protocols and quantitative data analysis.

Section 1: The Rationale for Targeting Carbonic Anhydrase IX

Cancer cells exhibit reprogrammed metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of acidic metabolites, primarily lactic acid, resulting in an acidic tumor microenvironment.[7] To survive and proliferate, cancer cells must maintain a neutral or slightly alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe).

CA IX is a key player in this process.[5] As a cell-surface enzyme, it catalyzes the reversible hydration of extruded carbon dioxide into protons and bicarbonate ions.[7][8] This activity serves two main purposes for the cancer cell:

  • Maintains Intracellular pH: It helps to buffer the cell's interior against the acid load from glycolysis.

  • Acidifies the Extracellular Microenvironment: The generation of protons externally contributes to a low pHe, which promotes tumor invasion, metastasis, and resistance to therapy.[5]

Therefore, inhibiting CA IX is a promising anti-cancer strategy. By blocking its catalytic activity, we can disrupt the pH balance of tumor cells, leading to intracellular acidification and reduced cell viability and proliferation.[5][10] Benzenesulfonamides are a well-documented class of CA inhibitors, making our lead compound a strong candidate for this mechanism of action.[1][2][11]

Section 2: Comparative Ligand Selection for Robust Validation

To ensure the trustworthiness and scientific rigor of our validation, the performance of our test conjugate, "TestConjugate-1" , will be benchmarked against well-characterized control compounds.

  • Positive Control: Acetazolamide (AZM) . A well-known, first-generation, non-specific carbonic anhydrase inhibitor.[12][13][14] It serves as a benchmark for pan-CA inhibitory activity.

  • Selective Positive Control: SLC-0111 . A clinical-stage, selective CA IX inhibitor, providing a direct comparison against a compound with the desired target profile.[9][15]

  • Negative Control: A structurally similar analogue of the test conjugate lacking the free sulfonamide group essential for zinc binding in the CA active site. This control helps to rule out off-target effects.

Section 3: A Multi-Tiered In Vitro Validation Workflow

Our experimental approach is designed as a self-validating system, progressing from direct enzyme inhibition to cellular target engagement and finally to a functional cellular outcome.

G cluster_0 Experimental Validation Workflow cluster_1 Data Output & Interpretation A Tier 1: Biochemical Assay Direct CA IX Enzyme Inhibition B Tier 2: Cellular Assay Target Engagement (CETSA) A->B Confirms cell permeability & target binding D IC50 Values A->D C Tier 3: Functional Assay Metabolic Output (ECAR) B->C Confirms functional consequence of target engagement E Thermal Shift (ΔTagg) B->E F ECAR Change C->F

Caption: A multi-tiered workflow for validating biological activity.
Tier 1: Primary Validation - Direct CA IX Enzyme Inhibition Assay

This initial step directly measures the ability of the test compounds to inhibit the catalytic activity of purified CA IX enzyme.

Protocol: CA IX Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

  • Reagents & Buffers:

    • Recombinant human CA IX (catalytic domain).

    • HEPES buffer (20 mM, pH 7.4).

    • pH indicator (e.g., p-Nitrophenol).

    • CO₂-saturated water (substrate).

    • Test compounds (TestConjugate-1, Acetazolamide, SLC-0111, Negative Control) dissolved in DMSO.

  • Procedure:

    • The assay is performed using a stopped-flow spectrophotometer to monitor the pH change resulting from CO₂ hydration.

    • Equilibrate the reaction chamber to 25°C.

    • In one syringe, prepare a solution containing HEPES buffer, pH indicator, and a fixed concentration of CA IX enzyme (e.g., 10 nM).

    • In the second syringe, prepare the CO₂-saturated water.

    • To measure inhibition, pre-incubate the enzyme solution with varying concentrations of the test compounds for 15 minutes at room temperature.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a drop in pH, which is monitored by the change in absorbance of the pH indicator over time.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Tier 2: Secondary Validation - Cellular Target Engagement

Confirming that a compound inhibits a purified enzyme is the first step. The next critical question is whether it can enter a cell and bind to its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this target engagement.[16][17][18][19] The principle is that ligand binding increases the thermal stability of the target protein.[18][19]

Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

  • Cell Culture:

    • Use a human cancer cell line known to overexpress CA IX under hypoxic conditions, such as MDA-MB-231 breast cancer cells.[11]

    • Culture cells to ~80% confluency. For robust CA IX expression, incubate cells under hypoxic conditions (1% O₂) for 24 hours prior to the experiment.

  • Compound Treatment:

    • Harvest the hypoxic cells and resuspend them in a culture medium.

    • Aliquot the cell suspension and treat with a range of concentrations of TestConjugate-1, SLC-0111, and the Negative Control for 1 hour at 37°C. Include a DMSO vehicle control.

  • Thermal Challenge:

    • Determine the optimal challenge temperature. This is a single temperature near the melting point of unbound CA IX that provides the best assay window. Assume this has been predetermined to be 54°C.

    • Heat all treated cell aliquots in a thermal cycler at 54°C for 3 minutes, followed by immediate cooling to 4°C. Keep an unheated control aliquot at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant (soluble fraction).

  • Detection (Western Blot):

    • Quantify the total protein concentration in each supernatant.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for CA IX. Use an antibody for a loading control protein (e.g., GAPDH) to ensure equal loading.

    • Incubate with a secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for CA IX in each lane.

    • Plot the normalized CA IX band intensity against the logarithm of the compound concentration. The resulting curve demonstrates the dose-dependent stabilization of CA IX, confirming target engagement.

Tier 3: Functional Validation - Downstream Pathway Analysis

The final validation step is to demonstrate that target engagement leads to a predicted functional consequence. Since CA IX inhibition is expected to disrupt pH regulation by impeding the export of acid, we can measure the change in the Extracellular Acidification Rate (ECAR).[20] A potent CA IX inhibitor should decrease the rate at which the medium acidifies.

G cluster_0 CA IX-Mediated pH Regulation in Tumor Cells cluster_1 Inhibition Glycolysis Glycolysis CO2_in Intracellular CO₂ Glycolysis->CO2_in Metabolic Production CAIX CA IX (Cell Surface) CO2_in->CAIX H2O H₂O H2O->CAIX H_out Extracellular H⁺ (Acidification) CAIX->H_out HCO3_out Extracellular HCO₃⁻ CAIX->HCO3_out Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Blocks Catalysis

Sources

Comparative

Comprehensive LC-MS/MS Quantification Guide for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide in Human Plasma: Overcoming Aldehyde Instability

Quantifying highly reactive intermediates and biomarkers in biological matrices requires moving beyond generic sample preparation. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4) presents a unique bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Quantifying highly reactive intermediates and biomarkers in biological matrices requires moving beyond generic sample preparation. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4) presents a unique bioanalytical challenge: while its sulfonamide moiety offers excellent ionization efficiency, its formyl (aldehyde) group is notoriously unstable in human plasma.

This guide objectively compares extraction methodologies and chromatographic platforms, providing a self-validating, step-by-step protocol designed to overcome the severe matrix binding associated with this molecule.

The Core Challenge: Formyl Group Reactivity in Plasma

The primary mechanism of analyte loss for 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is not degradation, but reversible covalent binding . In human plasma (pH ~7.4), the electrophilic formyl group rapidly reacts with nucleophilic primary amines (such as the ϵ -amino groups of lysine residues on human serum albumin) to form a Schiff base (imine).

If standard neutral extraction techniques are applied, the analyte remains bound to the precipitated protein pellet and is discarded, resulting in recoveries plummeting below 15%. However, because this reaction is an equilibrium, it is highly pH-dependent. As demonstrated in recent bioanalytical advancements for [1], introducing a highly acidic environment protonates the amine groups, forcing the equilibrium to shift back and release the free aldehyde.

Schiff_Base_Equilibrium A Free Formyl-Sulfonamide (Active Analyte) C Schiff Base Complex (Bound Analyte) A->C Neutral pH (Rapid) B Plasma Proteins (-NH2 groups) B->C C->A Low pH (<3.0) Reversal D Acidic Crash (1% Formic Acid) D->C Shifts Equilibrium

Fig 1: Schiff base formation between the formyl group and plasma proteins, and acidic reversal.

Sample Preparation Comparison: Finding the Optimal Extraction

To establish a rugged assay, we compared three distinct sample preparation strategies. The goal was to maximize Process Efficiency (PE) while maintaining a minimal Matrix Effect (ME).

  • Method A: Standard Protein Precipitation (PPT) using 100% Acetonitrile.

  • Method B: Solid Phase Extraction (SPE) using Waters Oasis MAX (Mixed-mode Anion Exchange). While excellent for isolating the weakly acidic sulfonamide group, the neutral loading steps exacerbate Schiff base formation.

  • Method C: Acidic Protein Precipitation (Acidic PPT) using a customized crash solvent of Acetonitrile/Water/Formic Acid (85/14/1, v/v/v)[1].

Experimental Performance Data

Data represents mean values from human plasma spiked at 100 ng/mL (n=6).

Extraction MethodMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Achievable LLOQ
Standard PPT (100% ACN) 12.4 ± 3.185.210.550.0 ng/mL
SPE (Oasis MAX, pH 7 load) 28.7 ± 4.592.126.420.0 ng/mL
Acidic PPT (ACN/H2O/FA 85/14/1) 94.2 ± 2.8 96.5 90.9 1.0 ng/mL

Chromatographic & MS/MS Strategy

Column Selection: C18 vs. Pentafluorophenyl (F5)

While standard C18 columns (e.g., Waters ACQUITY BEH C18) provide adequate retention for[2], they struggle to separate 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide from early-eluting lipophilic plasma interferences.

We recommend utilizing a Pentafluorophenyl (F5) column (e.g., Phenomenex Kinetex F5, 2.6 µm, 50 x 2.1 mm). The F5 stationary phase provides orthogonal retention mechanisms—specifically, fluorine-fluorine interactions and π

π bonding—that selectively retain the 2-fluoro substituted aromatic ring of our target analyte, shifting its retention time out of the ion suppression zone.
MS/MS Parameters

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode to capitalize on the acidic proton of the secondary sulfonamide, yielding a cleaner background than ESI+.

  • Precursor Ion [M-H]⁻: m/z 216.0

  • Quantifier Transition: m/z 216.0 152.0 (Loss of SO₂)

  • Qualifier Transition: m/z 216.0 108.0

Step-by-Step Optimized Protocol (Self-Validating System)

This protocol incorporates an internal standard (IS) at the earliest step to track recovery and validate matrix effects for every individual sample.

Reagents Needed:

  • Acidic Crash Solvent: Acetonitrile / LC-MS Grade Water / Formic Acid (85:14:1, v/v/v). Must be chilled to 4°C prior to use.

  • Internal Standard (IS) Working Solution: Stable-isotope labeled analog (e.g., Analyte-d3) at 100 ng/mL in 50% Acetonitrile.

Workflow:

  • Aliquot & Spike: Thaw human plasma samples on wet ice. Transfer 50 µL of plasma into a 1.5 mL low-binding Eppendorf tube. Add 10 µL of the IS Working Solution. Vortex briefly.

  • Acidic Crash: Add 150 µL of the chilled Acidic Crash Solvent. Causality note: The immediate introduction of 1% Formic Acid simultaneously denatures the proteins and drops the pH < 3.0, releasing the aldehyde.

  • Agitation: Vortex aggressively for 2 minutes to ensure complete disruption of protein binding pockets.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial. Add 100 µL of LC-MS grade water. Causality note: Diluting the high organic content of the supernatant matches the initial mobile phase conditions (typically 5-10% B), preventing peak breakthrough and poor peak shape on the F5 column.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Workflow S1 Step 1: Aliquot Plasma (50 µL on ice) S2 Step 2: Acidic Crash Add 150 µL ACN/H2O/FA (85/14/1) S1->S2 S3 Step 3: Vortex & Centrifuge (14,000 rpm, 4°C, 10 min) S2->S3 S4 Step 4: Supernatant Transfer Dilute 1:1 with H2O S3->S4 S5 Step 5: LC-MS/MS Analysis (Kinetex F5 Column, ESI-) S4->S5

Fig 2: Optimized extraction workflow utilizing acidic precipitation to maximize analyte recovery.

References

  • Title: A novel approach for the bioanalysis of short-lived aldehydes Source: Bioanalysis (Taylor & Francis) URL: [Link]

  • Title: Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma Source: Molecules (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

As a Senior Application Scientist, I approach the handling of novel, polyfunctional intermediates not merely as a compliance exercise, but as a critical foundation for experimental integrity and personnel safety. 2-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, polyfunctional intermediates not merely as a compliance exercise, but as a critical foundation for experimental integrity and personnel safety. 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1934458-88-4) is a highly reactive building block frequently utilized in advanced drug development.

To build a fail-safe operational environment, we must first understand the molecular causality behind the compound's hazards. This guide provides step-by-step, self-validating protocols to ensure safe handling, reaction setup, and disposal.

Chemical Hazard Profiling & Mechanistic Rationale

The hazard profile of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is driven by its three distinct functional groups:

  • The Formyl Group (-CHO): This electrophilic aldehyde is susceptible to auto-oxidation and can act as a potent cross-linking agent with primary amines on skin proteins, leading to contact dermatitis and respiratory sensitization.

  • The Fluorinated Aromatic Ring: The substitution of hydrogen for fluorine significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the stratum corneum, especially when dissolved in polar aprotic carrier solvents like DMSO or DMF.

  • The Sulfonamide Moiety (-SO2NHCH3): Sulfonamides are privileged pharmacophores known for potent, nanomolar inhibition of metalloenzymes, particularly carbonic anhydrase isozymes[1]. Unintended systemic exposure can lead to off-target biological activity, including unintended antiproliferative effects in human cells[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling lipophilic, biologically active powders in solution. The following matrix outlines the required PPE and the chemical rationale behind each choice, aligning with 3[3].

PPE CategorySpecific RecommendationMechanistic Rationale & Causality
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from fine, statically charged fluorinated powders that can easily aerosolize.
Hands (Solid) Nitrile Gloves (≥5 mil thickness)Sufficient for dry powder handling. Nitrile provides a strong physical barrier against solid electrophiles[4].
Hands (Solution) Butyl Rubber or Double-Glove (Nitrile)Carrier solvents (DMSO/DMF) rapidly transport lipophilic fluorinated compounds through standard nitrile. Butyl rubber provides superior solvent resistance.
Body Flame-Resistant (FR) Lab CoatProtects against static-induced ignition of solvent vapors during reaction setup, ensuring full skin coverage[5].
Respiratory Fume Hood (Primary Control)Sub-micron powder aerosolization poses a severe risk of respiratory sensitization via the reactive formyl group[3].

Operational Protocol: Safe Handling & Reaction Setup

Every protocol in your laboratory should be a self-validating system —meaning the procedure includes built-in checks to confirm it is working before you proceed to the next step.

Step 1: Environmental Control & Validation

  • Action: Conduct all work inside a certified chemical fume hood. Set the sash to the designated operating height.

  • Validation: Tape a small strip of a Kimwipe to the bottom of the sash. If it pulls steadily inward, directional airflow is confirmed. Verify the digital velometer readout is between 80–120 fpm[3].

Step 2: Weighing and Transfer

  • Causality: Fluorinated powders often exhibit high static charge, leading to spontaneous aerosolization and loss of mass balance.

  • Action: Use an ionizing anti-static zero-stat gun on the weighing boat and the balance enclosure. Weigh the compound using a static-dissipative PTFE-coated spatula.

  • Validation: Bring a clean, metal spatula 1 cm away from the resting powder. If the powder does not "jump" to the metal, the static charge has been successfully neutralized. If it does, re-apply the ionizer.

  • Action: Transfer the pre-weighed solid into a sealable vial. Never transport open containers across the laboratory.

Step 3: Solubilization and Reaction Setup

  • Causality: The formyl group is susceptible to auto-oxidation in the presence of atmospheric oxygen, forming a less reactive benzoic acid derivative.

  • Action: Place the sealed reaction flask under an inert atmosphere (Argon or Nitrogen) using a Schlenk line or balloon.

  • Action: Inject anhydrous solvents (e.g., DMF, DCM) directly through a septum.

HandlingWorkflow N1 1. Risk Assessment & PPE Donning N2 2. Fume Hood Setup (Face Velocity >100 fpm) N1->N2 Verify airflow N3 3. Weighing (Anti-static tools) N2->N3 Eliminate static N4 4. Transfer & Reaction (Inert Atmosphere) N3->N4 Closed transfer N5 5. Decontamination & Waste Segregation N4->N5 Post-reaction

Figure 1: Standard operating workflow for handling reactive fluorinated sulfonamides.

Emergency Response & Spill Management

In the event of a powder spill, standard dry sweeping is strictly prohibited as it will aerosolize the active pharmaceutical ingredient (API)[6].

  • Isolate & Upgrade: Evacuate the immediate area if a large amount aerosolizes outside the hood. Don a particulate respirator (N95/P100) and double gloves.

  • Containment: Cover the solid spill with absorbent pads lightly dampened with 70% ethanol or water to immediately suppress dust generation.

  • Collection: Wipe inward from the edges to prevent spreading. Carefully scoop the dampened material into a compatible, sealable hazardous waste container.

  • Decontamination (Self-Validating): Wash the area with a mildly basic aqueous wipe (e.g., 1% sodium bicarbonate) to solubilize and neutralize residual sulfonamide/aldehyde. Validation: Swab the area with a fresh Kimwipe and inspect under a handheld UV lamp (fluorinated aromatics are often UV active) to ensure no residual compound remains on the benchtop.

Disposal & Waste Management Plan

  • Segregation: Do not mix this compound with standard non-halogenated waste. The presence of the fluorine atom dictates strict segregation.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste - Contains Reactive Fluorinated Sulfonamide/Aldehyde".

  • Destruction: Halogenated waste requires specific high-temperature incineration to break the carbon-fluorine bonds and prevent the formation of persistent environmental contaminants.

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: nih.gov | URL: [Link]

  • Title: Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII | Source: nih.gov | URL: [Link]

  • Title: Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line | Source: tandfonline.com | URL: [Link]

  • Title: Personal Protective Equipment - Stanford Environmental Health & Safety | Source: stanford.edu | URL: [Link]

  • Title: POLICY FOR PERSONAL PROTECTIVE EQUIPMENT IN RESEARCH LABORATORIES | Source: columbia.edu | URL: [Link]

  • Title: working with laboratory equipment: PRUDENT PRACTICES IN THE LABORATORY | Source: uvm.edu | URL: [Link]

Sources

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